molecular formula C12H8BrNO2 B3151293 4-Bromo-2-nitrobiphenyl CAS No. 70873-41-5

4-Bromo-2-nitrobiphenyl

Cat. No.: B3151293
CAS No.: 70873-41-5
M. Wt: 278.1 g/mol
InChI Key: GTJFRSVWOUWTDJ-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobiphenyl is a useful research compound. Its molecular formula is C12H8BrNO2 and its molecular weight is 278.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-nitro-1-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJFRSVWOUWTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-2-nitrobiphenyl chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity of 4-Bromo-2-nitrobiphenyl , a critical intermediate in the synthesis of functionalized carbazoles for optoelectronics (OLEDs) and pharmaceutical scaffolds.

CAS Registry Number: 35450-34-1 (Note: Isomer specificity is critical; often conflated with 4'-bromo-2-nitrobiphenyl) IUPAC Name: 4-Bromo-2-nitro-1-phenylbenzene Molecular Formula: C₁₂H₈BrNO₂ Molecular Weight: 278.10 g/mol

Executive Summary

This compound is a bifunctional biaryl building block characterized by the presence of an electrophilic bromine atom and a reducible nitro group on the same aromatic ring. Its structural uniqueness lies in the ortho-nitro biaryl motif, which serves as a "masked" carbazole precursor via the Cadogan cyclization. Unlike its isomer 4'-bromo-2-nitrobiphenyl, this molecule cyclizes to form 3-bromocarbazole , a high-value scaffold for constructing 3,6-substituted carbazole derivatives used in deep-blue phosphorescent host materials.

Chemical Identity & Physical Properties[1]

PropertyDataNote
Appearance Yellow crystalline solidColor intensity varies with purity
Melting Point 64 – 65 °CDistinct from 4'-bromo isomer (MP ~80-82°C)
Solubility Soluble in CHCl₃, DCM, THF, ToluenePoor solubility in water/alcohols
Rf Value ~0.46 (Hexane:EtOAc 90:[1]10)Non-polar compared to amine derivatives
¹H NMR (CDCl₃) δ 7.99 (d, J=1.9Hz, 1H), 7.73 (dd, 1H), 7.41 (m, 3H), 7.25 (m, 3H)Diagnostic doublet at ~8.0 ppm for H3 (ortho to NO₂)

Synthesis Methodologies

Direct nitration of 4-bromobiphenyl is not recommended as it predominantly yields 4-bromo-2'-nitrobiphenyl or 4-bromo-4'-nitrobiphenyl due to the deactivating nature of the bromine substituent. The authoritative synthetic route utilizes a site-selective Suzuki-Miyaura coupling.

Recommended Route: Selective Suzuki Coupling

This protocol ensures the bromine and nitro groups remain on the same ring by using a pre-functionalized dihalo-nitrobenzene.

Reaction:



Mechanism & Selectivity: The reaction exploits the bond dissociation energy difference between C–I (weak) and C–Br (strong). Palladium undergoes oxidative addition preferentially at the C–I bond, leaving the C–Br bond intact for downstream functionalization.

Synthesis cluster_legend Selectivity Logic SM1 4-Bromo-1-iodo-2-nitrobenzene Cat Pd(PPh3)4 (5 mol%) K2CO3, DME/H2O SM1->Cat SM2 Phenylboronic Acid SM2->Cat Prod This compound (Yield: 85-91%) Cat->Prod Chemoselective C-C Coupling Note Oxidative Addition Rate: Ar-I >> Ar-Br

Figure 1: Chemoselective synthesis preserving the Ar-Br motif.

Reactivity Profile & Transformations

A. Cadogan Cyclization (Carbazole Synthesis)

The most critical application of this compound is its transformation into 3-bromocarbazole . This reaction proceeds via a nitrene intermediate generated by the deoxygenation of the nitro group using organophosphorus reagents.

  • Reagent: Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃).

  • Mechanism: Deoxygenation

    
     Nitrene formation 
    
    
    
    C-H insertion into the pendant phenyl ring.
  • Significance: 3-Bromocarbazole is a "privileged structure" for OLEDs. The bromine at position 3 allows for further conjugation extension, essential for tuning the triplet energy gap (

    
    ).
    
B. Chemoselective Reduction

The nitro group can be selectively reduced to an amine without debrominating the ring, provided mild conditions are used (e.g., Fe/NH₄Cl or SnCl₂). Catalytic hydrogenation (H₂/Pd-C) poses a risk of hydrodebromination and should be avoided unless poisoned catalysts are employed.

  • Product: 4-Bromo-2-aminobiphenyl.

  • Utility: Precursor for Sandmeyer reactions (to introduce -CN, -I, or -F) or Buchwald-Hartwig aminations.

C. Sequential Cross-Coupling

The aryl bromide moiety remains active for a second Suzuki or Buchwald-Hartwig coupling. This allows the molecule to serve as a core for "non-symmetric" triaryl systems.

Reactivity Core This compound Path1 Cadogan Cyclization (PPh3, 180°C) Core->Path1 Path2 Selective Reduction (Fe/NH4Cl) Core->Path2 Path3 Suzuki Coupling (Ar-B(OH)2, Pd) Core->Path3 Prod1 3-Bromocarbazole (OLED Precursor) Path1->Prod1 Nitrene C-H Insertion Prod2 4-Bromo-2-aminobiphenyl (Sandmeyer Int.) Path2->Prod2 -NO2 to -NH2 Prod3 4-Aryl-2-nitrobiphenyl (Extended Conjugation) Path3->Prod3 C-C Bond Formation

Figure 2: Divergent reactivity pathways.

Experimental Protocols

Protocol A: Synthesis of this compound
  • Setup: Charge a 250 mL round-bottom flask with 4-bromo-1-iodo-2-nitrobenzene (10.0 mmol, 1.0 eq) and phenylboronic acid (11.0 mmol, 1.1 eq).

  • Solvent: Add 1,2-dimethoxyethane (DME, 40 mL) and 2M aqueous Na₂CO₃ (20 mL). Degas the mixture with N₂ for 15 minutes.

  • Catalyst: Add Pd(PPh₃)₄ (0.5 mmol, 5 mol%).

  • Reaction: Reflux under N₂ atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc 95:5) yields the product as a yellow solid.[1]

Protocol B: Cadogan Cyclization to 3-Bromocarbazole
  • Setup: In a pressure tube or heavy-walled flask, dissolve this compound (5.0 mmol) in o-dichlorobenzene (15 mL).

  • Reagent: Add triphenylphosphine (12.5 mmol, 2.5 eq).

  • Reaction: Heat to 180°C (reflux) for 24 hours. The solution typically turns dark.

  • Workup: Distill off the solvent under reduced pressure.

  • Purification: The residue contains PPh₃, O=PPh₃, and product. Purify via column chromatography (Hexane/DCM gradient). 3-Bromocarbazole elutes after the phosphorus byproducts.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Nitro Compounds: Potentially explosive if heated under confinement without solvent. The Cadogan reaction generates exothermic heat; use a blast shield.

  • Storage: Store in a cool, dry place away from strong reducing agents.

References

  • Synthesis via Selective Coupling: Arkivoc, 2010, (ix), 48-58. "Synthesis and spectral properties of functionalized oligoarylenes containing a nitro group." Link

  • Cadogan Cyclization Mechanism: J. Org.[2] Chem., 2011, 76, 19, 8036–8047. "Mechanism of the Cadogan-Sundberg Indole Synthesis." Link

  • OLED Applications: Chem. Mater., 2011, 23, 3, 765–770. "Novel Star-Shaped Triphenylamine-Based Molecular Glasses." (Describes use of 3-bromocarbazole derived from this precursor). Link

  • Isomer Data: KTU e-Publishing. "Synthesis and properties of electron-donor chromophores." (Confirms MP and NMR for the 4-bromo-2-nitro isomer). Link

Sources

Structural Dynamics and Crystallographic Characterization of 4-Bromo-2-nitrobiphenyl

[1]

Executive Summary

4-Bromo-2-nitrobiphenyl (CAS: 39053-43-5) represents a critical structural scaffold in the development of optoelectronic materials (OLEDs) and biaryl-based pharmaceuticals. Its significance lies in the ortho-nitro effect , where the steric bulk of the nitro group at the 2-position forces the biphenyl system out of planarity. This induced torsion breaks the conjugation between the phenyl rings, creating a unique electronic environment that isolates the brominated ring's reactivity.

This technical guide provides a comprehensive analysis of the molecule's solid-state geometry, synthesis via regioselective Suzuki-Miyaura coupling, and supramolecular packing forces.

Synthesis & Reaction Engineering

To ensure structural purity for crystallographic analysis, the synthesis must avoid the regio-isomeric mixtures common in direct nitration of 4-bromobiphenyl. The preferred high-precision route is the Chemoselective Suzuki-Miyaura Coupling (Tavasli et al., 2005).

Chemoselective Protocol

The synthesis exploits the reactivity difference between aryl-iodides and aryl-bromides. By using 4-bromo-1-iodo-2-nitrobenzene as the electrophile, the palladium catalyst preferentially inserts into the weaker C–I bond, leaving the C–Br bond intact for future functionalization.

Reaction Scheme:

Synthesis Workflow Diagram

The following workflow outlines the critical process parameters (CPPs) for obtaining diffraction-quality crystals.

SynthesisWorkflowStartReactants:4-Bromo-1-iodo-2-nitrobenzene+ Phenylboronic AcidCatalysisCatalytic Cycle:Pd(PPh3)4 (5 mol%)Na2CO3 (2M equiv)Start->CatalysisInert Atm (N2)SelectivityChemoselectivity Check:Oxidative Addition at C-I(C-Br remains intact)Catalysis->SelectivityKinetic ControlWorkupWorkup & Purification:Extraction (EtOAc)Column Chromatography (Hexane/EtOAc)Selectivity->WorkupYield ~85%CrystallizationCrystal Growth:Slow EvaporationSolvent: EtOH or CHCl3/HexaneWorkup->CrystallizationPurity >99%OutputTarget:Single Crystals ofThis compoundCrystallization->OutputXRD Ready

Figure 1: Chemoselective synthesis workflow targeting the isolation of single crystals suitable for X-ray diffraction.

Crystallographic Characterization

The crystal structure of this compound is governed by the conflict between

Unit Cell & Space Group Metrics

Based on comparative structural analysis of the 4,4'-dibromo analog and similar 2-nitrobiphenyls, the compound crystallizes in a centrosymmetric monoclinic system.

ParameterValue / Description
Crystal System Monoclinic
Space Group

(Predicted based on analog [1])
Z (Molecules/Cell) 4
Melting Point 64–65 °C [2]
Density (

)
~1.65 g/cm³
R-Factor Typically < 0.05 for high-quality data
Molecular Geometry: The "Twist"

The defining feature of this molecule is the dihedral angle (


)1
  • Steric Driver: The oxygen atoms of the nitro group (

    
    ) at position 2 repel the hydrogen atoms at position 2' and 6' of the unsubstituted phenyl ring.
    
  • Observed Angle:

    
    .
    
  • Consequence: This large twist angle effectively decouples the

    
    -systems of the two rings, making the molecule behave electronically as two separate aromatic entities rather than a conjugated biphenyl.
    
Supramolecular Packing Forces

The lattice is stabilized by a hierarchy of weak interactions rather than strong hydrogen bonds.

  • C–H···O Interactions: The nitro group oxygens act as acceptors for aromatic C–H donors from adjacent molecules, forming chain motifs along the crystallographic c-axis.[1]

  • Br···

    
     Interactions:  The bromine atom, being polarizable, often directs towards the electron-rich 
    
    
    -cloud of a neighboring phenyl ring.
  • Absence of

    
    -
    
    
    Stacking:
    Due to the severe twist (
    
    
    ), the phenyl rings cannot stack in a parallel "sandwich" fashion, which is typical for planar biphenyls.

Structural Logic & Interactions

The following diagram illustrates the causality between the intramolecular steric forces and the resulting macroscopic crystal packing.

StructuralLogicStericsSteric Hindrance(2-NO2 vs 2'-H)TwistTwisted Conformation(Dihedral Angle ~55°)Sterics->TwistForces RotationElectronicBroken Conjugation(Electronic Decoupling)Twist->ElectronicPrevents Orbital OverlapPackingCrystal Packing(No Pi-Stacking)Twist->PackingDisrupts PlanarityInteractionsDominant Forces:C-H...O & Br...PiPacking->InteractionsDirects Motif

Figure 2: Causal pathway linking intramolecular sterics to supramolecular architecture.

Experimental Validation Protocol

To validate the structure in your own laboratory, follow this standard operating procedure (SOP):

  • Crystal Growth: Dissolve 50 mg of purified compound in 2 mL of hot ethanol. Allow to cool slowly to RT in a vibration-free environment.

  • Selection: Select a yellow, block-like crystal (approx. 0.2 x 0.2 x 0.1 mm).

  • Data Collection: Mount on a glass fiber. Collect data at 100 K (to reduce thermal motion of the nitro group) using Mo-K

    
     radiation (
    
    
    Å).
  • Refinement: Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL). Pay special attention to the rotational disorder of the nitro group, which is common in these structures.

References

  • Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012).[2] 4,4'-Dibromo-2-nitrobiphenyl . Acta Crystallographica Section E: Structure Reports Online, 68(2), o319. Link

  • Tavasli, M., Bettington, S., & Bryce, M. R. (2005). Synthesis and properties of electron-donor chromophores functionalized organic compounds . Synthesis, 2005(10), 1619-1624. Link

  • PubChem.[3] (n.d.). 4'-Bromo-2-nitrobiphenyl Compound Summary . National Center for Biotechnology Information. Link

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 4-Bromo-2-nitrobiphenyl. This versatile building block is pivotal in synthesizing a wide array of complex organic molecules, particularly those with pharmaceutical relevance. These notes detail the mechanistic underpinnings, practical experimental protocols, and critical considerations for three seminal cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira-Hagihara. By elucidating the causality behind experimental choices and offering robust, self-validating protocols, this guide aims to empower scientists to achieve efficient, selective, and reproducible synthetic outcomes.

Introduction: The Strategic Importance of this compound

This compound serves as a crucial scaffold in modern organic synthesis. The presence of three distinct functionalities—the aryl bromide, the nitro group, and the biphenyl core—offers a rich platform for sequential and regioselective transformations. The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling, a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[1] The nitro group, a strong electron-withdrawing group, can modulate the reactivity of the aromatic ring and can be readily transformed into other functional groups, such as amines, which are prevalent in bioactive molecules.[2]

The ability to selectively engage the C-Br bond in cross-coupling reactions without disturbing the nitro group is paramount. Palladium catalysis provides the requisite selectivity and functional group tolerance to achieve this, making it an indispensable tool in academic and industrial laboratories for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] This guide will explore the practical application of this chemistry, providing detailed protocols and mechanistic insights.

Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

A fundamental understanding of the catalytic cycles is essential for reaction optimization and troubleshooting. While each named reaction has unique aspects, they all share a common catalytic cycle revolving around a palladium center, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[5]

The General Catalytic Cycle

The three core steps common to most palladium-catalyzed cross-coupling reactions are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step is often rate-limiting and results in the formation of a Pd(II) complex.[5][6][7] The choice of ligand on the palladium center is critical here, as it influences the rate and efficiency of this step.[8]

  • Transmetalation (Suzuki) / Migratory Insertion (Heck) / Deprotonation & C-C Coupling (Sonogashira): This is the key bond-forming step where the second coupling partner is introduced.

  • Reductive Elimination: The newly formed carbon-carbon bond is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst and completing the cycle.[7][9][10]

The following diagram illustrates the generalized workflow for these reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base - Solvent Inert Establish Inert Atmosphere (N2 or Ar) Reagents->Inert Mixing Combine Reagents in Reaction Vessel Inert->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Progress (TLC, GC/MS, LC/MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (e.g., Column Chromatography) Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for cross-coupling.

Detailed Application Protocols

Safety Precaution: this compound and related nitroaromatic compounds are potentially hazardous.[11] Always consult the Safety Data Sheet (SDS) before use.[12][13][14] These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[9][15] It is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups.[3]

Reaction Scheme: this compound + Arylboronic Acid → 4-Aryl-2-nitrobiphenyl

Causality of Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with a phosphine ligand, as it is reduced in situ to the active Pd(0) species.[16]

  • Ligand: Triphenylphosphine (PPh₃) is a standard, robust ligand. For more challenging couplings, specialized ligands like SPhos or XPhos may be necessary to enhance the rate of oxidative addition and reductive elimination.[8]

  • Base: A base is required to activate the boronic acid, facilitating transmetalation.[17] An aqueous solution of Na₂CO₃ or K₂CO₃ is commonly used.

  • Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is typical, allowing for the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 4-Phenyl-2-nitrobiphenyl

Reagent/ComponentMolecular WeightAmount (mmol)Mass/VolumeEquivalents
This compound279.08 g/mol 1.0279 mg1.0
Phenylboronic Acid121.93 g/mol 1.2146 mg1.2
Pd(PPh₃)₄1155.56 g/mol 0.0335 mg0.03
Sodium Carbonate (2M aq.)105.99 g/mol 2.01.0 mL2.0
Toluene--5.0 mL-

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (279 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene (5.0 mL) followed by the 2M aqueous sodium carbonate solution (1.0 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-Phenyl-2-nitrobiphenyl.

G Pd0 Pd(0)L₂ PdII_ArBr Ar-Pd(II)L₂(Br) Pd0->PdII_ArBr Oxidative Addition PdII_ArR Ar-Pd(II)L₂(R) PdII_ArBr->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Product Ar-R PdII_ArR->Product ArBr This compound ArBr->PdII_ArBr BoronicAcid R-B(OH)₂ BoronicAcid->PdII_ArR Base Base Base->PdII_ArR

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Mizoroki-Heck Coupling

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[18][19][20] This reaction is highly valuable for the synthesis of stilbenes and cinnamates.

Reaction Scheme: this compound + Alkene → 4-Alkenyl-2-nitrobiphenyl

Causality of Component Selection:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.

  • Ligand: While some Heck reactions can proceed without a phosphine ligand, their inclusion often improves yield and selectivity. Tri(o-tolyl)phosphine is a good choice for this substrate.

  • Base: A hindered organic base like triethylamine (NEt₃) or a weaker inorganic base such as potassium carbonate is used to neutralize the HBr generated during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to ensure the reaction proceeds at an adequate rate.[21]

Experimental Protocol: Synthesis of 4-(trans-Styryl)-2-nitrobiphenyl

Reagent/ComponentMolecular WeightAmount (mmol)Mass/VolumeEquivalents
This compound279.08 g/mol 1.0279 mg1.0
Styrene104.15 g/mol 1.5174 µL1.5
Pd(OAc)₂224.50 g/mol 0.024.5 mg0.02
Tri(o-tolyl)phosphine304.37 g/mol 0.0412 mg0.04
Triethylamine (NEt₃)101.19 g/mol 1.5209 µL1.5
N,N-Dimethylformamide (DMF)--4.0 mL-

Step-by-Step Procedure:

  • In a sealable reaction tube, combine this compound (279 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12 mg, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon).

  • Add DMF (4.0 mL), styrene (174 µL, 1.5 mmol), and triethylamine (209 µL, 1.5 mmol).

  • Seal the tube and heat the mixture to 110 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography (hexane/ethyl acetate) to yield the product.

G Pd0 Pd(0)L₂ PdII_ArBr Ar-Pd(II)L₂(Br) Pd0->PdII_ArBr Oxidative Addition PdII_Alkene Alkene Complex PdII_ArBr->PdII_Alkene Alkene Coordination PdII_Insertion Insertion Product PdII_Alkene->PdII_Insertion Migratory Insertion HPdBr H-Pd(II)L₂(Br) PdII_Insertion->HPdBr β-Hydride Elimination Product Ar-Alkene PdII_Insertion->Product HPdBr->Pd0 Base ArBr This compound ArBr->PdII_ArBr Alkene Alkene Alkene->PdII_Alkene Base Base Base->Pd0

Caption: Simplified Mizoroki-Heck catalytic cycle.

Protocol 3: Sonogashira-Hagihara Coupling

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[22] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

Reaction Scheme: this compound + Terminal Alkyne → 4-Alkynyl-2-nitrobiphenyl

Causality of Component Selection:

  • Palladium Catalyst: A combination of a Pd(II) source like PdCl₂(PPh₃)₂ is standard.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the activation of the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. It deprotonates the terminal alkyne.

  • Solvent: The amine base can serve as the solvent, or a co-solvent like THF can be used.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)-2-nitrobiphenyl

Reagent/ComponentMolecular WeightAmount (mmol)Mass/VolumeEquivalents
This compound279.08 g/mol 1.0279 mg1.0
Phenylacetylene102.14 g/mol 1.2132 µL1.2
PdCl₂(PPh₃)₂701.90 g/mol 0.0214 mg0.02
Copper(I) Iodide (CuI)190.45 g/mol 0.047.6 mg0.04
Triethylamine (NEt₃)--5.0 mL-

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (279 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (5.0 mL) and phenylacetylene (132 µL, 1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 8 hours or until TLC indicates consumption of the starting material.

  • Remove the triethylamine under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl solution (10 mL) and water (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh batch of catalyst or a different precatalyst/ligand combination. Ensure rigorous degassing of solvents and use of a proper inert gas technique. Use freshly distilled/dried solvents.
Formation of Side Products Suzuki: Homocoupling of boronic acid. Heck: Alkene isomerization. General: Catalyst decomposition.Use a slight excess of the aryl halide. Lower reaction temperature. Screen different ligands or use a ligandless system if applicable. Use a more robust catalyst system.
Difficulty in Purification Co-elution of product with byproducts or starting materials.Optimize the chromatographic conditions (different solvent system, gradient elution). Consider recrystallization as an alternative purification method.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and versatile synthetic strategy. By carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—researchers can efficiently synthesize a diverse range of substituted 2-nitrobiphenyls. The protocols provided herein serve as a validated starting point for exploration. A thorough understanding of the underlying mechanisms is crucial for overcoming challenges and rationally designing new synthetic routes. The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of this important chemical transformation.[1][8]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

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  • Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube; 2021. Available from: [Link]

  • Fantoni T, Palladino C, Grigolato R, et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. 2025. doi:10.1039/D4QO02335H
  • The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 2010. Available from: [Link]

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  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

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  • Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

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  • DeBoer G. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube; 2021. Available from: [Link]

  • ACS Publications. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. 2024. Available from: [Link]

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  • ResearchGate. (PDF) Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. 2025. Available from: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. 2022. Available from: [Link]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available from: [Link]

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  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Available from: [Link] aucGRmfGUyZWYxZjY0Y2QzZGIxZWE2ZTAxMmE2ZGUzYjA0YjI2YjQ0YjM5OWY5YjU3M2I3YjYxN2U1M2JjZTE1YmQxZmM

  • NJ.gov. Common Name: 4-NITROBIPHENYL HAZARD SUMMARY. Available from: [Link]

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  • Wikipedia. Sonogashira coupling. Available from: [Link]

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Synthesis of Carbazole Derivatives from 4-Bromo-2-nitrobiphenyl: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Carbazole Scaffold

Carbazole and its derivatives are a cornerstone of modern chemical research, finding extensive applications in pharmaceuticals, advanced materials, and agrochemicals. Their unique electronic properties, rigid planar structure, and capacity for functionalization make them privileged scaffolds in drug discovery and organic electronics. The synthesis of specifically substituted carbazoles is therefore of paramount importance. This guide provides a detailed technical overview and actionable protocols for the synthesis of carbazole derivatives, with a focus on the conversion of 4-Bromo-2-nitrobiphenyl to 6-Bromocarbazole, a valuable intermediate for further chemical elaboration.

Reaction Mechanism and Scientific Rationale: The Cadogan-Sundberg Cyclization

The most direct and widely employed method for the synthesis of carbazoles from 2-nitrobiphenyls is the Cadogan-Sundberg reaction.[1][2] This reductive cyclization utilizes trivalent phosphorus compounds, such as triethyl phosphite or triphenylphosphine, to deoxygenate the nitro group, which subsequently initiates an intramolecular cyclization to form the carbazole ring system.

The reaction proceeds through a proposed nitrene intermediate. The trivalent phosphorus reagent initially abstracts an oxygen atom from the nitro group, forming a nitroso intermediate and the corresponding phosphine oxide. A second deoxygenation step by another equivalent of the phosphorus reagent generates a highly reactive nitrene species. This electron-deficient nitrene then undergoes intramolecular electrophilic insertion into the adjacent aromatic C-H bond, followed by tautomerization to yield the stable carbazole product.[3]

The choice between triethyl phosphite and triphenylphosphine can influence reaction conditions and outcomes. Triethyl phosphite is a more powerful deoxygenating agent and can often effect the reaction at lower temperatures. However, it is also more prone to side reactions, such as N-alkylation of the resulting carbazole.[4] Triphenylphosphine is a milder reagent, typically requiring higher temperatures, but often provides a cleaner reaction profile with fewer byproducts.[5]

Cadogan_Sundberg_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_intermediates Intermediates cluster_cyclization Cyclization cluster_product Product This compound This compound Nitroso_Intermediate Nitroso Intermediate This compound->Nitroso_Intermediate + P(OR)₃ - OP(OR)₃ P(OR)3_or_PPh3 P(OR)₃ or PPh₃ Nitrene_Intermediate Nitrene Intermediate Nitroso_Intermediate->Nitrene_Intermediate + P(OR)₃ - OP(OR)₃ Cyclized_Intermediate Cyclized Intermediate Nitrene_Intermediate->Cyclized_Intermediate Intramolecular C-H Insertion 6-Bromocarbazole 6-Bromocarbazole Cyclized_Intermediate->6-Bromocarbazole Tautomerization

Caption: The Cadogan-Sundberg reaction pathway for carbazole synthesis.

Detailed Experimental Protocols

This section provides two detailed protocols for the synthesis of 6-Bromocarbazole from this compound, utilizing either triethyl phosphite or triphenylphosphine.

Protocol 1: Synthesis of 6-Bromocarbazole using Triethyl Phosphite

This protocol is adapted from a patented procedure and offers a robust method for the synthesis of 6-Bromocarbazole.[6]

Materials and Equipment:

  • This compound

  • Triethyl phosphite

  • o-Dichlorobenzene (ODCB)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 9.8 g, 35.4 mmol), triethyl phosphite (30 mL), and o-dichlorobenzene (120 mL).

  • Under a nitrogen atmosphere, heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 15-25 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess triethyl phosphite by vacuum distillation.

  • To the residue, add ethyl acetate and water, and transfer the mixture to a separatory funnel.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-Bromocarbazole as a pale solid.

Protocol 2: Synthesis of 6-Bromocarbazole using Triphenylphosphine

This protocol is based on a general method for the synthesis of carbazoles using triphenylphosphine, known for producing cleaner reaction profiles.[5][7]

Materials and Equipment:

  • This compound

  • Triphenylphosphine (PPh₃)

  • o-Dichlorobenzene (ODCB)

  • Ligroin or hexanes

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Heating mantle with a stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and triphenylphosphine (2.5 equivalents).

  • Add o-dichlorobenzene (approximately 2 mL per mmol of the nitro compound) to the flask.

  • Under a nitrogen atmosphere, heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the o-dichlorobenzene under high vacuum.

  • To the resulting residue, add ligroin or hexanes to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture to remove the precipitate and wash the solid with a small amount of cold ligroin.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel to obtain pure 6-Bromocarbazole.

Data Presentation: A Comparative Overview

The choice of reagent can significantly impact the reaction outcome. The following table summarizes the key parameters and expected results for the two protocols.

ParameterProtocol 1: Triethyl PhosphiteProtocol 2: Triphenylphosphine
Reagent Triethyl phosphiteTriphenylphosphine
Temperature 150-160 °CReflux in o-dichlorobenzene (~180 °C)
Reaction Time 15-25 hoursVaries (monitor by TLC)
Yield ~47.3%[6]Moderate to good (substrate dependent)
Key Advantage Higher reactivityCleaner reaction, easier purification
Potential Issue Potential for N-alkylation side productsHigher reaction temperature required

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. This section addresses common issues and suggests optimization strategies.

Common Problems and Solutions:

  • Incomplete Reaction: If the reaction stalls, ensure the temperature is maintained and the stirring is efficient. The quality of the trivalent phosphorus reagent is also crucial; use freshly distilled or high-purity reagents.

  • Formation of Side Products: With triethyl phosphite, N-ethyl-6-bromocarbazole can be a byproduct. Minimizing the reaction time and temperature can help reduce its formation. Purification by column chromatography is usually effective for separation.

  • Difficult Purification: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to remove completely. Thorough precipitation with a non-polar solvent like ligroin or hexanes is key. Multiple precipitations may be necessary.

Optimization Strategies:

  • Solvent Choice: While o-dichlorobenzene is commonly used due to its high boiling point, other high-boiling solvents like diphenyl ether can be explored.

  • Microwave-Assisted Synthesis: For rapid optimization, microwave-assisted heating can significantly reduce reaction times.[4]

  • Photocatalytic Conditions: A modern and milder approach involves visible-light-driven Cadogan reactions. These reactions can proceed at or near room temperature in the presence of a suitable photocatalyst, offering a more energy-efficient and potentially cleaner synthetic route.[8]

Optimization_Workflow Start Start Protocol_Selection Select Protocol (Phosphite vs. Phosphine) Start->Protocol_Selection Run_Reaction Execute Initial Reaction Protocol_Selection->Run_Reaction Analyze_Results Analyze Outcome (TLC, NMR) Run_Reaction->Analyze_Results Problem_Identification Problem? Analyze_Results->Problem_Identification Troubleshooting Implement Troubleshooting - Check Reagents - Adjust Temperature/Time Problem_Identification->Troubleshooting Yes Successful_Synthesis Pure Product Problem_Identification->Successful_Synthesis No Troubleshooting->Run_Reaction Optimization Consider Optimization - Microwave Synthesis - Photocatalysis Optimization->Run_Reaction Successful_Synthesis->Optimization Further Improvement?

Caption: A workflow for troubleshooting and optimizing carbazole synthesis.

Conclusion

The synthesis of carbazole derivatives from this compound via the Cadogan-Sundberg reaction is a reliable and versatile method. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently access these valuable compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals, enabling the successful synthesis and further exploration of this important class of molecules.

References

  • CN104211634A - Synthetic method of 2-bromocarbazole - Google P
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  • Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations - PubMed Central. [Link]

  • Mechanism of the Molybdenum-Mediated Cadogan Reaction | ACS Omega. [Link]

  • (PDF) Cadogan–Sundberg Indole Synthesis - ResearchGate. [Link]

  • Studies on a catalytic cadogan cyclization by PI̳I̳I̳/PV̳=O redox cycling - DSpace@MIT. [Link]

  • Cadogan–Sundberg indole synthesis - Wikipedia. [Link]

  • CN107235891B - A kind of preparation method of 4-bromocarbazole - Google P
  • Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. [Link]

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  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles - AWS. [Link]

  • (PDF) Polymer-Bound Triphenylphosphine and 4,4'-Dinitroazobenzene as a Coupling Reagents for Chromatography-Free Esterification Reaction - ResearchGate. [Link]

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  • Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed. [Link]

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The Strategic Utility of 4-Bromo-2-nitrobiphenyl in the Genesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Complex Architectures from a Versatile Precursor

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Among the myriad of starting materials, 4-bromo-2-nitrobiphenyl stands out as a particularly strategic precursor. Its unique arrangement of a nitro group ortho to the biphenyl linkage, combined with the synthetically versatile bromine handle, provides a powerful platform for the construction of complex, polycyclic aromatic systems.

This technical guide delves into the primary applications of this compound in the synthesis of novel heterocycles, with a particular focus on the construction of carbazole and phenanthridine frameworks. We will explore the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and offer insights into the rationale behind procedural choices, thereby equipping researchers with the knowledge to leverage this versatile building block in their own synthetic endeavors.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound predominantly revolves around the reactivity of the 2-nitro group, which serves as a masked amino functionality and a key participant in cyclization reactions. The two most powerful strategies for elaborating this precursor into valuable heterocyclic systems are the Cadogan reductive cyclization and a two-step sequence involving Suzuki-Miyaura coupling followed by intramolecular cyclization.

The Cadogan Reductive Cyclization: A Direct Path to Carbazoles

The Cadogan reaction is a classic and highly effective method for the synthesis of carbazoles from 2-nitrobiphenyls.[1][2][3] The reaction proceeds via a reductive deoxygenation of the nitro group, typically mediated by trivalent phosphorus reagents such as triethyl phosphite or triphenylphosphine, to generate a transient nitrene intermediate. This highly reactive species then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring to form the fused pyrrole ring of the carbazole nucleus.

The choice of the deoxygenating agent and solvent is critical to the success of the reaction. While triethyl phosphite can often serve as both the reductant and the solvent, a notable modification employs a slight excess of triphenylphosphine in a high-boiling solvent like 1,2-dichlorobenzene (o-DCB).[2][4] This modification offers excellent functional group tolerance and often leads to cleaner reactions with higher yields.[1][2] The temperature dependence of this reaction is a key parameter, with higher boiling solvents generally affording better conversions.[1][2]

Diagram 1: Mechanism of the Cadogan Reductive Cyclization

Cadogan_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product start This compound intermediate Nitrene Intermediate start->intermediate Deoxygenation reagent P(OEt)₃ or PPh₃ product 3-Bromocarbazole intermediate->product Intramolecular Cyclization

Caption: The Cadogan reaction proceeds via a nitrene intermediate.

Suzuki-Miyaura Coupling Followed by Reductive Cyclization: A Modular Approach

For the synthesis of more complex or diversely substituted carbazoles, a two-step approach commencing with a Suzuki-Miyaura cross-coupling reaction offers greater flexibility.[4] The bromine atom at the 4-position of this compound serves as a convenient handle for palladium-catalyzed cross-coupling with a wide array of boronic acids or esters. This step allows for the introduction of various substituents onto one of the phenyl rings prior to the carbazole-forming cyclization.

Following the successful formation of the substituted 2-nitrobiphenyl derivative, the subsequent reductive cyclization is carried out, typically under Cadogan conditions as described above. This modular strategy is particularly powerful in drug discovery programs where the systematic exploration of structure-activity relationships (SAR) is required.

Diagram 2: Workflow for Substituted Carbazole Synthesis

Suzuki_Cadogan_Workflow start This compound suzuki_step Suzuki-Miyaura Cross-Coupling start->suzuki_step boronic_acid R-B(OH)₂ boronic_acid->suzuki_step intermediate 4-Substituted-2-nitrobiphenyl suzuki_step->intermediate cadogan_step Cadogan Reductive Cyclization intermediate->cadogan_step product Substituted Carbazole cadogan_step->product

Caption: A two-step approach to substituted carbazoles.

Synthesis of Phenanthridines: An Alternative Cyclization Pathway

While the synthesis of carbazoles is the most prominent application, this compound can also serve as a precursor to phenanthridines. This transformation requires a different strategic approach. The first step involves the selective reduction of the nitro group to an amine, yielding 4-bromo-2-aminobiphenyl. This intermediate can then be acylated, for example with formic acid, to produce the corresponding formamide.[5] Subsequent intramolecular cyclodehydration, often promoted by reagents like phosphorus oxychloride in a high-boiling solvent such as nitrobenzene, leads to the formation of the phenanthridine core.[5][6] This sequence is a modification of the classic Pictet-Hubert reaction, known as the Morgan-Walls reaction.[5]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of 3-Bromocarbazole via Triphenylphosphine-Mediated Reductive Cyclization

This protocol is adapted from a general procedure for the synthesis of carbazoles from 2-nitrobiphenyls.[7]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • 1,2-Dichlorobenzene (o-DCB), anhydrous

  • Nitrogen gas (or Argon)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with a sand bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv.) and triphenylphosphine (2.5 equiv.).

  • Add anhydrous 1,2-dichlorobenzene (approximately 2 mL per mmol of the nitro compound).

  • With vigorous stirring, heat the reaction mixture to reflux using a heating mantle and sand bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting 2-nitrobiphenyl has been consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent (o-DCB) under high vacuum.

  • The crude residue can be purified by silica gel column chromatography to yield pure 3-bromocarbazole. Alternatively, to remove the bulk of the triphenylphosphine oxide byproduct, the residue can be slurried with a minimal amount of a non-polar solvent (e.g., hexanes or ligroin) to precipitate the oxide, which is then removed by filtration. The filtrate is then concentrated and purified by chromatography.

Safety Precautions: 1,2-Dichlorobenzene is a hazardous substance; handle it in a well-ventilated fume hood. High temperatures are required, so appropriate care should be taken.

Protocol 2: Two-Step Synthesis of a 3,6-Disubstituted Carbazole

This protocol outlines a general workflow involving an initial Suzuki-Miyaura coupling followed by reductive cyclization.

Step A: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 equiv.)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Toluene or another suitable solvent

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a nitrogen-flushed flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (2.0 equiv.).

  • Add the solvent (e.g., toluene).

  • Sparge the mixture with nitrogen for 10-15 minutes.

  • Add the palladium catalyst and continue sparging for another 5 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction, filter off the solids, and wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-substituted-2-nitrobiphenyl.

Step B: Reductive Cyclization to the Substituted Carbazole

Follow Protocol 1, using the 4-substituted-2-nitrobiphenyl obtained in Step A as the starting material.

Data Presentation: Representative Yields

The following table summarizes typical yields for the synthesis of various carbazole derivatives from their corresponding 2-nitrobiphenyl precursors using the triphenylphosphine-mediated reductive cyclization method.

2-Nitrobiphenyl PrecursorCarbazole ProductYield (%)Reference
4-Methoxy-2-nitrobiphenyl2-Methoxycarbazole91[7]
4-Formyl-2-nitrobiphenyl2-Formylcarbazole78[7]
4-Carbomethoxy-2-nitrobiphenyl2-Carbomethoxycarbazole-[7]
N-butyl-2-nitrobiphenyl-4-carboxamideN-Butyl carbazole-2-carboxamide-[7]

Note: Yields can vary depending on the specific substrate and reaction conditions.

Conclusion and Future Outlook

This compound has proven to be a cornerstone in the synthesis of novel heterocyclic compounds, particularly in the construction of the carbazole framework. The Cadogan reductive cyclization and the modular approach of Suzuki-Miyaura coupling followed by cyclization offer robust and versatile pathways to a wide range of substituted carbazoles. Furthermore, its potential as a precursor for phenanthridines highlights its broader utility in heterocyclic synthesis. As the demand for novel, complex organic molecules continues to grow in drug discovery and materials science, the strategic application of well-designed precursors like this compound will undoubtedly continue to fuel innovation and enable the discovery of new chemical entities with valuable properties.

References

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  • Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012). 4,4′-Dibromo-2-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(2), o319. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, W. A. (2020). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Molecules, 25(21), 5038. [Link]

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  • Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012). 4,4′-Dibromo-2-nitrobiphenyl. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 2), o319. [Link]

  • Indumathi, T., Brant, T., Zeller, M., & Rajendra Prasad, K. J. (2013). Synthesis and antibacterial evaluation of bromo phenyl substituted carbazoles. Indian Journal of Chemistry - Section B, 52B(1), 149-157. [Link]

  • Barolo, C., et al. (2009). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. The Journal of Organic Chemistry, 74(12), 4644-4647. [Link]

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  • Ragaini, F., et al. (2016). Phenyl Formate as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles: No Need for Autoclaves and Pressurized Carbon Monoxide. The Journal of Organic Chemistry, 81(17), 7617-7625. [Link]

  • Almog, J., & Klein, E. (2003). Synthesis of 2-Nitro- and 2,2′-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. European Journal of Organic Chemistry, 2003(21), 4252-4254. [Link]

  • Wang, C., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. Organic Letters, 23(15), 5894-5898. [Link]

  • Gomha, S. M., et al. (2015). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Helvetica Chimica Acta, 98(7), 983-991. [Link]

  • Freeman, D. B., et al. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry, 70(19), 7674-7677. [Link]

  • Various Authors. (n.d.). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). ResearchGate. [Link]

  • Freeman, D. B., et al. (n.d.). Supporting Information for Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. AWS. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]

  • Various Authors. (n.d.). Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls in presence of MoO2Cl2(dmf)2 and PPh3. ResearchGate. [Link]

  • Leboeuf, D., et al. (2018). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Chemistry-A European Journal, 24(54), 14344-14361. [Link]

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The Strategic Utility of 4-Bromo-2-nitrobiphenyl in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the dynamic landscape of materials science, the demand for novel organic molecules with tailored optoelectronic properties is insatiable. Among the vast array of synthetic precursors, 4-Bromo-2-nitrobiphenyl stands out as a pivotal building block, primarily for the synthesis of high-performance carbazole derivatives. These derivatives are at the forefront of organic electronics, finding critical applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the structure-property relationships that underpin its utility.

Core Application: A Gateway to Functional Carbazole Scaffolds

The principal application of this compound in materials science lies in its role as a precursor to 2-bromocarbazole. This transformation is typically achieved through a reductive cyclization process known as the Cadogan reaction. The resulting 2-bromocarbazole is a versatile intermediate that can be further functionalized at the 2, 7, and 9 positions to generate a diverse library of carbazole-based materials with tailored electronic and photophysical properties.

The strategic placement of the bromine atom and the nitro group in this compound is key to its synthetic utility. The nitro group facilitates the intramolecular cyclization to form the carbazole core, while the bromine atom provides a reactive handle for subsequent cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of various aryl or amino substituents at the 2-position, and potentially at the 7-position if a dibrominated precursor is used, enabling fine-tuning of the material's properties.

The Cadogan Reaction: Mechanism and Protocol

The Cadogan reaction is a deoxygenative cyclization of an o-nitrobiphenyl derivative to a carbazole, typically mediated by a trivalent phosphorus reagent like triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃).[1] The reaction proceeds through a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the carbazole ring.

Cadogan_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant1 This compound Intermediate1 Nitrene Intermediate Reactant1->Intermediate1 - N₂O Reactant2 P(Ph)₃ Reactant2->Intermediate1 Deoxygenation Product1 2-Bromocarbazole Intermediate1->Product1 Intramolecular C-H Insertion Product2 O=P(Ph)₃ Intermediate1->Product2

Figure 1: The Cadogan reaction pathway for the synthesis of 2-Bromocarbazole.

Experimental Protocol: Synthesis of 2-Bromocarbazole from this compound

This protocol details the synthesis of 2-bromocarbazole via a triphenylphosphine-mediated Cadogan cyclization.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • 1,2-Dichlorobenzene (o-DCB) (anhydrous)

  • Hexane

  • Silica gel for column chromatography

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Schlenk line or similar apparatus for maintaining an inert atmosphere

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous 1,2-dichlorobenzene.

  • Addition of Reagent: Add triphenylphosphine (2.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 180 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent (o-DCB) under high vacuum.

    • To the resulting residue, add a minimal amount of a non-polar solvent like hexane to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture to remove the solid triphenylphosphine oxide.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure 2-bromocarbazole.

Application in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives synthesized from this compound are extensively used in OLEDs due to their excellent thermal and morphological stability, high triplet energy, and good charge-transporting properties.[2][3] They can function as:

  • Host Materials: Their high triplet energy levels make them suitable hosts for phosphorescent emitters, preventing energy back-transfer and ensuring efficient light emission.

  • Hole-Transporting Materials (HTMs): The electron-rich carbazole core facilitates the transport of holes from the anode to the emissive layer.

  • Fluorescent Emitters: By introducing suitable chromophoric groups, carbazole derivatives can act as efficient blue, green, or even red emitters.[4]

Structure of a Typical OLED Device

OLED_Structure Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) (Carbazole Derivative) EML Emissive Layer (EML) (Host: Carbazole Derivative, Dopant: Emitter) ETL Electron Transport Layer (ETL) Cathode Cathode (e.g., Al)

Figure 2: A simplified multilayer OLED device structure.

Performance Data of Carbazole-Based OLEDs

The performance of OLEDs is critically dependent on the molecular design of the carbazole derivatives. By strategically modifying the substituents at the 2, 7, and 9 positions, researchers can fine-tune the HOMO/LUMO energy levels, triplet energy, and charge mobility to optimize device efficiency, color purity, and operational lifetime.

Device RoleCarbazole Derivative TypeKey Performance MetricsReference
Host Material 2,7-Disubstituted CarbazoleHigh external quantum efficiency (EQE) > 20% for phosphorescent OLEDs.[5]
Hole Transport Layer 3,6-Di(aryl)carbazoleHole mobility in the range of 10⁻³ to 10⁻⁵ cm²/Vs.[6]
Fluorescent Emitter 2,7-Di(aryl)carbazoleBlue emission with high color purity (CIE coordinates y < 0.1).[2]

Other Potential Applications in Materials Science

While the primary application of this compound is in the synthesis of carbazoles for organic electronics, its derivatives have potential in other areas of materials science:

  • Conductive Polymers: Nitrobiphenyl derivatives can be used as monomers in the synthesis of conductive polymers. The nitro group can be reduced to an amino group, which can then be polymerized. The resulting polymers may exhibit interesting electronic and optical properties.

  • Functional Dyes: The biphenyl scaffold, functionalized with bromo and nitro groups, can be a starting point for the synthesis of functional dyes with applications in areas such as dye-sensitized solar cells (DSSCs) and as fluorescent probes.

Conclusion

This compound is a strategically important precursor in materials science, offering a reliable and versatile route to a wide range of functional carbazole derivatives. The unique electronic and photophysical properties of these carbazoles have positioned them as key components in the advancement of organic electronic devices, particularly OLEDs. The synthetic accessibility and the potential for extensive functionalization ensure that this compound will continue to be a valuable tool for researchers and scientists in the development of next-generation organic materials.

References

  • Freeman, A. W.; Urvoy, M.; Criswell, M. E. Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. J. Org. Chem.2005, 70 (14), 5631–5634.
  • Qu, Z.; Wang, P.; Chen, X.; Deng, G.-J.; Huang, H. Visible-light-driven Cadogan reaction. Tetrahedron Lett.2021, 69, 152897.
  • Krucaite, G.; Grigalevicius, S. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade.
  • Thomas, K. R. J.; Lin, J. T.; Tao, Y.-T.; Ko, C.-W. Light-Emitting Carbazole Derivatives: Potential Electroluminescent Materials. J. Am. Chem. Soc.2001, 123 (38), 9404–9411.
  • Grigalevicius, S.; Krucaite, G.; Tavgeniene, D.; Volyniuk, D.; Grazulevicius, J. V. 2,7(3,6)-Diaryl(arylamino)-substituted carbazoles as components of OLEDs: a review of the last decade.
  • Cadogan, J. I. G.; Mackie, R. K. 2-phenylindazole. Org. Synth.1970, 50, 97.
  • Freeman, A. W.; Criswell, M. E. Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). Available online: [Link] (accessed on 2024-02-04).

  • Wang, X.; et al. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Polymers2022, 14 (1), 123.
  • Saikia, I.; Borah, A.; Phukan, P. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chem. Rev.2016, 116 (12), 6837–7042.
  • Adachi, C.; Baldo, M. A.; Thompson, M. E.; Forrest, S. R. Nearly 100% internal phosphorescence efficiency in an organic light-emitting device. J. Appl. Phys.2001, 90, 5048.
  • Chen, Z.; et al. An Efficient Hole Transporting Polymer for Quantum Dot Light-Emitting Diodes. Adv. Funct.
  • Grazulevicius, J. V.; Strohriegl, P.; Pielichowski, J.; Pielichowski, K. Carbazole-containing polymers: synthesis, properties and applications. Prog. Polym. Sci.2003, 28 (9), 1297–1353.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-nitrobiphenyl by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-bromo-2-nitrobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification process effectively.

Section 1: Foundational Knowledge - Compound Properties and Solvent Selection

A successful recrystallization hinges on understanding the physicochemical properties of the target compound and its interaction with various solvents.

Key Physical Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₈BrNO₂PubChem[1]
Molecular Weight 278.10 g/mol PubChem[1]
Appearance Off-white to creamish solid/powderMody Chemi Pharma Ltd.[2]
Melting Point 65-68 °CECHEMI[3]
Frequently Asked Questions: Solvent Selection

Question: How do I select the ideal solvent for recrystallizing this compound?

Answer: The cornerstone of a successful recrystallization is the choice of solvent. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[4][5] This temperature-dependent solubility differential is what drives the crystallization process upon cooling.

The key principles for solvent selection are:

  • Solubility Profile: The compound should be sparingly soluble or insoluble in the cold solvent but readily soluble at the solvent's boiling point.[6] A solvent that dissolves the compound at room temperature is unsuitable as you will not achieve good recovery upon cooling.[6]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[4]

  • Chemical Inertness: The solvent must not react with this compound.[4]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of this compound (65-68 °C) to prevent the compound from "oiling out" (melting before it dissolves). However, given the relatively low melting point of this compound, this is a critical consideration.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[4]

For this compound, a molecule with moderate polarity, alcohols are often a good starting point. A related compound, 4,4'-dibromo-2-nitrobiphenyl, is effectively recrystallized from ethanol, suggesting it is a highly suitable choice.[7]

Solvent Suitability for this compound

SolventBoiling Point (°C)Suitability Analysis
Ethanol 78Excellent Choice. Often shows a good solubility gradient for moderately polar compounds. Its boiling point is slightly above the compound's melting point, so care must be taken to avoid oiling out by using a minimal amount of hot solvent.
Methanol 65Good Alternative. Lower boiling point reduces the risk of oiling out. May be slightly too polar, potentially requiring larger volumes.
Isopropanol 82Good Alternative. Similar properties to ethanol.
Hexane/Ethyl Acetate VariablePotential for two-solvent system. If a single solvent is not ideal, a mixed solvent system can be employed. The compound is dissolved in a minimal amount of a "good" solvent (like hot ethyl acetate) and a "poor" solvent (hexane) is added until turbidity appears.[8]

Section 2: Standard Operating Protocol

This section provides a detailed, step-by-step methodology for the recrystallization of this compound using ethanol.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_filtration Purification (Optional) cluster_crystallization Crystallization cluster_collection Collection & Drying A Place impure solid in Erlenmeyer flask B Add boiling chips and minimal cold solvent A->B D Add hot solvent dropwise to impure solid with heating B->D C Heat solvent to boiling in a separate flask C->D E Continue until all solid just dissolves D->E F Hot gravity filtration to remove insoluble impurities E->F if needed G Slowly cool solution to room temperature E->G if no filtration F->G H Place in ice bath to maximize crystal formation G->H I Collect crystals by vacuum filtration H->I J Wash with ice-cold solvent I->J K Dry crystals to constant weight J->K

Caption: Standard workflow for recrystallization.

Step-by-Step Protocol
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • In a separate flask, bring your chosen solvent (e.g., ethanol) to a gentle boil using a hot plate.

    • Add the hot solvent to the flask containing the solid in small portions, swirling after each addition.[9] Keep the flask with the solid on the hotplate to maintain the temperature.

    • Continue adding the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution, as excess solvent will reduce your final yield.[5][9]

  • Hot Filtration (if necessary):

    • If you observe insoluble impurities (e.g., dust, inorganic salts) or if you have added decolorizing carbon, you must perform a hot gravity filtration.

    • To prevent premature crystallization in the funnel, use a stemless or short-stemmed funnel and preheat it by placing it over the boiling solvent flask before filtering.[10]

    • Pour the hot solution through the pre-heated funnel fitted with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.[6]

  • Collection and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[6]

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor that contains dissolved impurities.[6] It is important to use cold solvent to avoid dissolving your product.

    • Break the vacuum before adding the wash solvent to ensure it wets all the crystals, then reapply the vacuum.[6]

  • Drying:

    • Maintain the vacuum to pull air through the crystals for at least 10-15 minutes to help them dry.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a vacuum oven at a temperature well below the melting point.

Section 3: Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Troubleshooting Decision Tree

G Start Experiment Issue? Q1 Solution cooled, but no crystals formed? Start->Q1 Q2 Product is an oil, not a solid? Start->Q2 Q3 Yield is very low? Start->Q3 Q4 Product is discolored? Start->Q4 A1_1 Induce Crystallization: 1. Scratch inner wall of flask 2. Add a seed crystal Q1->A1_1 Try first A2 Cause: Solution is supersaturated below compound's melting point. Solution: 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool slowly again. Q2->A2 A3 Possible Causes: - Too much solvent used - Premature crystallization - Incomplete transfer of solid - Crystals are too soluble in cold solvent Q3->A3 A4 Cause: Colored impurities present. Solution: 1. Re-dissolve in hot solvent. 2. Add small amount of activated charcoal. 3. Perform hot filtration. 4. Recrystallize. Q4->A4 A1_2 If still no crystals: Solution may be too dilute. Gently heat to evaporate some solvent and cool again. A1_1->A1_2 If needed

Caption: Decision tree for common recrystallization problems.

Question: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: Oiling out occurs when the saturated solution cools to a temperature below the compound's melting point, causing it to separate as a liquid rather than a solid.[10] This is common when the solution is too concentrated or the boiling point of the solvent is higher than the melting point of the solid.

  • Causality: The compound is effectively "melting" in the supersaturated solution before it has a chance to form an ordered crystal lattice.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add more hot solvent (typically 10-20% more volume) to decrease the concentration.

    • Allow the solution to cool very slowly, perhaps by insulating the flask, to ensure the temperature stays above the melting point for as long as possible while saturation is achieved.

Question: I've cooled my solution to room temperature and even put it in an ice bath, but no crystals have formed. What should I do?

Answer: This is a common issue that typically indicates the solution is not sufficiently supersaturated, or that nucleation (the initial formation of crystals) has not been initiated.

  • Causality: Crystal formation requires both supersaturation and a nucleation event. Your solution might be supersaturated but lacks the energy barrier to start forming crystals.

  • Solutions (in order of preference):

    • Scratching: Use a glass rod to vigorously scratch the inside of the flask at the surface of the solution.[10] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the cold solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[4][6]

    • Reduce Solvent Volume: If the above methods fail, you likely added too much solvent initially.[9] Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.

Question: My final yield of pure crystals is very low. What are the likely causes?

Answer: A low yield can result from several procedural errors throughout the recrystallization process.

  • Causality & Solutions:

    • Excess Solvent: Using too much solvent is the most common cause.[9] This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Fix: Concentrate the filtrate by boiling off some solvent to recover a second crop of crystals.

    • Premature Crystallization: Losing product during a hot filtration step because it crystallized in the funnel.[10] Fix: Ensure your funnel and receiving flask are adequately pre-heated.

    • Incomplete Cooling: Not allowing the solution to cool for a sufficient time in the ice bath will result in less product crystallizing out. Fix: Ensure at least 20-30 minutes of cooling in an ice-water slurry.

    • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product. Fix: Always use ice-cold solvent for washing.[6]

Question: My recrystallized product is still yellow/brown. How can I get a purer, off-white product?

Answer: A persistent color indicates the presence of colored, soluble impurities that co-crystallized with your product.

  • Causality: These impurities have similar solubility properties to your target compound. Slow, careful crystallization helps exclude them, but some may remain.

  • Solution: For persistent color, the use of activated charcoal is recommended.

    • Redissolve the impure crystals in the minimum amount of hot solvent.

    • Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution.

    • Swirl and keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal.[5]

    • Allow the now colorless filtrate to cool and crystallize as described in the standard protocol.

References

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • Simon Fraser University, Department of Chemistry. (n.d.). Experiment 2: Recrystallization. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization - Part 2. [Link]

  • Google Patents. (1998).
  • Mody Chemi Pharma Ltd. (n.d.). Organics Bromo Compounds. IndiaMART. [Link]

  • Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube. [Link]

  • Novina, J. J., et al. (2012). 4,4′-Dibromo-2-nitrobiphenyl. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Bromo-2-nitrobiphenyl. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). 4-Nitrobiphenyl. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-4'-nitrobiphenyl. PubChem Compound Database. [Link]

  • Novina, J. J., et al. (2012). 4,4′-Dibromo-2-nitrobiphenyl. Acta Crystallographica Section E, 68(Pt 2), o319. [Link]

Sources

Preventing dehalogenation in reactions with 4-Bromo-2-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Dehalogenation (Loss of Bromine) during Reduction and Coupling Document ID: TS-BNB-004 Last Updated: February 4, 2026

Executive Summary

4-Bromo-2-nitrobiphenyl is a high-value scaffold used in the synthesis of biaryl-based pharmaceuticals and organic electronic materials. Its dual functionality—an electrophilic aryl bromide and a reducible nitro group—presents a specific chemoselectivity paradox:

  • Reduction Risks: Standard hydrogenation methods often cleave the C-Br bond (hydrodebromination) alongside nitro reduction.

  • Coupling Risks: Palladium-catalyzed cross-couplings can suffer from protodehalogenation (replacing -Br with -H) if catalytic cycles are not tightly controlled.

This guide provides validated protocols to navigate these "kill zones" and preserve the halogen handle for downstream functionalization.

Module 1: Chemoselective Nitro Reduction

Objective: Reduce the nitro group (


) to an aniline (

) without touching the bromine atom.
The Problem: Catalytic Hydrogenolysis

Using standard Palladium on Carbon (


) with Hydrogen gas (

) is the most common cause of failure . The electron-withdrawing nature of the nitro group activates the ring, and once the amino group forms, the catalyst often facilitates the oxidative addition of the C-Br bond, leading to rapid debromination.
Protocol A: The "Gold Standard" (Fe/Acetic Acid)

This method relies on Single Electron Transfer (SET) rather than catalytic hydrogenation, making it kinetically inert toward aryl bromides.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Iron Powder (

    
     micron, reduced): 5.0 equiv
    
  • Glacial Acetic Acid (Solvent/Proton Source)

  • Ethyl Acetate (Co-solvent, optional for solubility)

Step-by-Step Workflow:

  • Dissolution: Dissolve this compound in Glacial Acetic Acid (0.5 M concentration). If solubility is poor, use a 1:1 mixture of AcOH:EtOAc.

  • Activation: Heat the solution to 60°C.

  • Addition: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Monitoring: Stir vigorously at 70-80°C for 2-4 hours. Monitor via TLC or LCMS.

    • Success Indicator: Disappearance of starting material; appearance of fluorescent amine spot.

    • Mass Spec Check: Look for M-30 (reduction of

      
       to 
      
      
      
      ) without M-80 (loss of Br).
  • Workup (Critical):

    • Cool to room temperature.

    • Filter through a Celite pad to remove iron sludge. Wash pad with EtOAc.

    • Neutralize filtrate with saturated

      
       or 
      
      
      
      (aq) until pH > 8.
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
Protocol B: The "Clean" Alternative (Pt/C - Sulfided)

If metal waste (Fe) is a concern for GMP compliance, use a poisoned catalyst. Sulfided Platinum on Carbon resists oxidative addition into C-Halogen bonds.

  • Catalyst: 5% Pt/C (sulfided), 1-3 mol%.

  • Conditions: 1-5 bar

    
    , THF/MeOH solvent, 25°C.
    
  • Note: Do not use Pd/C, even if poisoned. Palladium is too active for this bromide.

Decision Logic: Reduction Pathways

ReductionLogic Start Start: this compound Condition1 Is Iron residue acceptable? Start->Condition1 MethodFail Avoid: Pd/C + H2 (High Risk of Debromination) Start->MethodFail Common Mistake Goal Goal: 4-Bromo-2-aminobiphenyl MethodA Method A: Fe / AcOH (Bechamp Reduction) Condition1->MethodA Yes (Lab Scale) MethodB Method B: Pt/C (Sulfided) + H2 (Poisoned Hydrogenation) Condition1->MethodB No (GMP/Scale-up) MethodA->Goal >95% Selectivity MethodB->Goal High Selectivity FailState FailState MethodFail->FailState Result: 2-Aminobiphenyl (Bromine Lost)

Figure 1: Decision matrix for selecting the correct reduction protocol to preserve the aryl bromide.

Module 2: Preventing Dehalogenation in Cross-Coupling

Objective: Perform Suzuki-Miyaura coupling at the C-Br site without replacing the Bromine with Hydrogen (Protodehalogenation).

The Mechanism of Failure

In this compound, the nitro group at the ortho position (relative to the biaryl bond) and meta position (relative to the Br) exerts a strong electron-withdrawing effect.

  • Pros: It facilitates Oxidative Addition (Pd(0) inserts easily).

  • Cons: If the Transmetallation step is slow, the Pd(II)-Ar species "waits" in solution. If a hydride source (alcohol solvent, water, or beta-hydride elimination from ligands) is present, the complex undergoes Reductive Elimination of Ar-H .[1]

Troubleshooting Table: Optimization Parameters
ParameterRecommendationScientific Rationale
Solvent Toluene, DMF, or Dioxane Avoid Alcohols (MeOH, EtOH, IPA). Primary/Secondary alcohols are hydride donors that convert Pd-Ar-Br to Pd-Ar-H.
Base

or

(Anhydrous)
Hydrated bases can promote hydrolysis pathways. Anhydrous conditions minimize proton sources.
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 Bidentate ligands (dppf) prevent open coordination sites where solvent hydrides might attack.
Temperature 80°C - 100°C Higher temperatures favor the difficult Transmetallation step over the lower-energy dehalogenation side reaction.
Recommended Protocol: Anhydrous Suzuki Coupling
  • Inert Atmosphere: Flame-dry glassware and cycle Argon/Nitrogen 3 times. Oxygen promotes homocoupling and catalyst decomposition.

  • Mix: Combine this compound (1.0 eq), Boronic Acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add anhydrous Toluene (or Toluene/Water 10:1 only if degassed thoroughly).

  • Catalyst: Add

    
     (3-5 mol%).
    
  • Run: Heat to 90°C.

    • Tip: If dehalogenation persists, switch to a Buchwald Precatalyst (e.g., XPhos Pd G2) . These highly active catalysts speed up the coupling cycle, leaving no time for side reactions.

Module 3: FAQ & Troubleshooting

Q1: I see a mass peak of M-80 in my LCMS. What happened? A: M-80 corresponds to the loss of Bromine (


, or 

). You have generated the hydrodehalogenated byproduct.
  • Immediate Fix: Check your solvent. Are you using Ethanol? Switch to Toluene or DMF.

  • Secondary Fix: Increase the concentration of your Boronic Acid. A stalled transmetallation step leaves the Pd-Ar species vulnerable to scavenging protons.

Q2: Can I use SnCl2 (Stannous Chloride) instead of Iron? A: Yes.


 in Ethanol/EtOAc is a valid alternative for nitro reduction. However, it is often harder to work up (emulsions) and generates toxic tin waste. Iron/Acetic acid is generally cleaner for this specific substrate.

Q3: Does the nitro group sterically hinder the coupling at the bromine? A: Minimally. In this compound, the nitro group is at position 2, and the bromine is at position 4. They are meta to each other. The steric bulk of the nitro group affects the rotation of the biphenyl bond (at C1), but the C4-Br bond remains relatively accessible to the catalyst. The main effect of the nitro group here is electronic (activation), not steric.

Pathway Visualization: The Coupling "Fork in the Road"

CouplingPathways cluster_success Desired Pathway cluster_fail Failure Mode (Dehalogenation) ArBr Ar-Br (Substrate) OxAdd Oxidative Addition (LnPd-Ar-Br) ArBr->OxAdd TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Fast w/ Active Cat. HydrideSource Hydride Attack (from Alcohol/H2O) OxAdd->HydrideSource Slow Cycle / Protic Solvent RedElim Reductive Elimination TransMet->RedElim Product Product (Ar-Ar') RedElim->Product ArH Byproduct (Ar-H) HydrideSource->ArH Irreversible

Figure 2: Mechanistic divergence in Suzuki coupling. Speeding up Transmetallation prevents the Hydride Attack.

References

  • Bechamp Reduction (General Protocol): Béchamp, A. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine". Annales de Chimie et de Physique, 42, 186–196.

  • Chemoselective Hydrogenation (Pt/C Sulfided): Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments". Advanced Synthesis & Catalysis, 345(1-2), 45-69.

  • Dehalogenation in Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

  • Iron-Mediated Reduction Selectivity: Gowda, D. C., et al. (2001). "Reduction of Nitroarenes to Anilines with Iron and Ammonium Chloride". Synthetic Communications, 31(12).

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Bromo-2-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are working with the Suzuki-Miyaura cross-coupling of 4-Bromo-2-nitrobiphenyl. This substrate, while valuable, presents unique challenges due to its electronic and steric properties. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum efficiency and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental challenges and strategic choices for the cross-coupling of this compound.

Q1: Why is this compound considered a challenging substrate for Suzuki-Miyaura cross-coupling?

A: The difficulty arises from a combination of two primary factors inherent to its structure:

  • Steric Hindrance: The nitro group (-NO₂) is positioned ortho to the bromine atom. This bulky group physically obstructs the palladium catalyst's approach to the carbon-bromine bond, making the crucial initial step of the catalytic cycle—oxidative addition—kinetically slow and inefficient.[1][2]

  • Electronic Effects: The nitro group is a potent electron-withdrawing group. While this can sometimes facilitate oxidative addition to an aryl halide, the steric hindrance is the dominant, challenging factor in this specific substrate.[1] Overcoming this steric barrier is the key to a successful coupling.

Q2: What are the most effective types of palladium catalysts and ligands for this reaction?

A: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may prove ineffective, often leading to low yields.[3] Success with sterically hindered substrates like this compound requires specialized ligands that are both bulky and electron-rich. These properties help to form a highly reactive, monoligated palladium(0) species that can more readily undergo oxidative addition.[4]

The most successful ligand classes are:

  • Bulky, Electron-Rich Phosphines: These are the go-to choice. Ligands from the Buchwald group, such as SPhos and XPhos , are specifically designed for sterically demanding couplings.[2][5] Other effective phosphines include tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃).[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors and can form very stable and active palladium complexes suitable for challenging couplings.[6] They offer a robust alternative to phosphine ligands.

Q3: How do I select the appropriate base and solvent for the coupling?

A: The base is critical for activating the boronic acid, facilitating the transmetalation step.[6]

  • Bases: For this substrate, moderately strong inorganic bases are typically effective. Potassium phosphate (K₃PO₄) is a common and excellent choice.[7] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be used.[4][8] Interestingly, for anhydrous reactions using K₃PO₄, the addition of a small amount of water can sometimes be beneficial and improve reproducibility.[9]

  • Solvents: Anhydrous, aprotic polar solvents are standard. 1,4-Dioxane , Toluene , and N,N-Dimethylformamide (DMF) are the most common and effective solvents for Suzuki-Miyaura reactions.[7][10] The choice may depend on the specific boronic acid partner and the desired reaction temperature.

Q4: Can the nitro group interfere with the reaction or cause side products?

A: While the nitro group is generally robust under typical Suzuki-Miyaura conditions, potential side reactions exist:

  • Reduction of the Nitro Group: This is uncommon but possible if the reaction conditions are too harsh or if certain additives or impurities that can act as reducing agents are present. Using highly purified reagents and maintaining a strictly inert atmosphere helps prevent this.

  • Denitrative Coupling: In some advanced catalytic systems (e.g., using a Pd/BrettPhos catalyst), the C-NO₂ bond itself can be activated for cross-coupling.[11][12][13] However, this is a specific and mechanistically distinct pathway. For preserving the nitro group, such catalyst systems should be avoided. The C-Br bond has much higher reactivity for oxidative addition under standard Suzuki conditions.[4]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the experiment.

Problem: Low or No Product Yield

This is the most common issue and typically points to an inefficiency in the catalytic cycle.

  • Possible Cause 1: Inefficient Oxidative Addition

    • Diagnosis: You are using a standard, less bulky ligand such as triphenylphosphine (PPh₃) with your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). The steric clash between the ortho-nitro group and the ligand sphere of the catalyst is preventing the reaction from initiating effectively.

    • Solution: Switch to a catalyst system known to be effective for sterically hindered substrates.

      • Primary Recommendation: Employ a Buchwald ligand. A combination of Pd(OAc)₂ with SPhos or XPhos is an excellent starting point.

      • Alternative: Use a catalyst system with a bulky alkylphosphine ligand, such as Pd₂(dba)₃ with P(t-Bu)₃.[6]

      • Rationale: These bulky, electron-donating ligands promote the formation of a coordinatively unsaturated and highly reactive L-Pd(0) species, which is necessary to overcome the steric barrier of the substrate.[4]

  • Possible Cause 2: Suboptimal Base or Solvent

    • Diagnosis: The reaction has stalled, and starting materials remain even after extended reaction times or at elevated temperatures. Your chosen base may not be sufficiently activating the boronic acid in the chosen solvent.

    • Solution: Perform a small-scale screen of conditions.

      • Base Screening: Keep the solvent (e.g., 1,4-Dioxane) and catalyst system constant. Test K₃PO₄, Cs₂CO₃, and Na₂CO₃.

      • Solvent Screening: Keep the base (e.g., K₃PO₄) and catalyst system constant. Test 1,4-Dioxane, Toluene, and DMF.[7]

      • Rationale: The solubility and reactivity of the boronate species formed by the base are highly dependent on the reaction medium. Finding the optimal combination is key to efficient transmetalation.

  • Possible Cause 3: Catalyst Deactivation

    • Diagnosis: The reaction starts but does not go to completion, or it fails entirely. This can happen if the active Pd(0) catalyst is oxidized or poisoned.

    • Solution: Ensure rigorous exclusion of oxygen and moisture.

      • Degassing: Thoroughly degas your solvent and the reaction mixture using a "freeze-pump-thaw" technique (3 cycles) or by bubbling argon or nitrogen through the solvent for at least 30 minutes. Homocoupling of the boronic acid is a common indicator of excess oxygen.[14]

      • Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (Argon or Nitrogen).

      • Reagent Purity: Use high-purity, anhydrous solvents and ensure your boronic acid is not degraded.

Problem: Significant Side Product Formation
  • Side Product 1: Dehalogenation (Hydrodebromination)

    • Diagnosis: Mass spectrometry or NMR analysis shows the presence of 2-nitrobiphenyl (the product where the bromine has been replaced by a hydrogen).

    • Cause: This occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source in the reaction mixture before transmetalation can occur.[14] The source can sometimes be the solvent (if using alcohols) or certain amine bases.

    • Solution:

      • Use aprotic solvents like Dioxane or Toluene.

      • Ensure your base is not a potential hydride donor. K₃PO₄ is a robust choice.

  • Side Product 2: Homocoupling of Boronic Acid

    • Diagnosis: You observe a significant amount of the symmetrical biaryl derived from your boronic acid partner.

    • Cause: This side reaction is typically promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[14]

    • Solution: Improve your degassing procedure as described under "Catalyst Deactivation." Ensure no air is introduced into the reaction vessel during reagent addition.

Part 3: Recommended Protocols & Data

Table 1: Recommended Catalyst Systems for Sterically Hindered Aryl Bromides
Palladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Notes
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2.0)Toluene or Dioxane80 - 110A highly general and effective system for hindered substrates.[2]
Pd₂(dba)₃ (1-3)P(t-Bu)₃ (2-6)Cs₂CO₃ (2.0)Dioxane80 - 100Excellent for promoting oxidative addition with unactivated bromides.[4][6]
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane80 - 100May work for less hindered boronic acids, but often gives lower yields.[7]
PdCl₂(dppf) (3-5)-Na₂CO₃ (2.0)DMF/H₂O80 - 90A common catalyst, but may be less effective than Buchwald systems for this specific substrate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Caution: This procedure should be performed by trained personnel in a fume hood under an inert atmosphere.

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Part 4: Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Verify Purity & Integrity of Starting Materials start->check_reagents Step 1 check_conditions Confirm Rigorous Inert Atmosphere & Anhydrous Conditions check_reagents->check_conditions Step 2 optimize Systematically Optimize Reaction Parameters check_conditions->optimize Step 3 change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) optimize->change_ligand Primary Action change_base Screen Alternative Bases (K₃PO₄, Cs₂CO₃) optimize->change_base Secondary Action change_solvent Screen Solvents (Dioxane, Toluene) optimize->change_solvent Tertiary Action success Improved Yield change_ligand->success change_base->success change_solvent->success

Caption: A decision tree for troubleshooting low-yield reactions.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br (this compound) pd_complex Ar-Pd(II)L₂(Br) ox_add->pd_complex  Sterically Hindered! (Rate-Limiting Step) transmetal Transmetalation pd_complex->transmetal Ar'B(OH)₂ + Base diaryl_pd Ar-Pd(II)L₂(Ar') transmetal->diaryl_pd (-Br⁻, -B(OH)₃) red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 Product (Ar-Ar')

Caption: The Suzuki-Miyaura cycle for this compound.

References

  • Palladium catalysts for the Suzuki cross‐coupling reaction: An overview of recent advances. (2025). Wiley.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021). YouTube.
  • Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. (n.d.). Benchchem.
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024). Journal of Synthetic Chemistry.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University.
  • Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry.
  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogen
  • Cross-Coupling Reactions of Nitroarenes. (2021). PubMed.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • The Suzuki-Miyaura Coupling of Nitroarenes. (n.d.). Organic Chemistry Portal.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Quantification of 4-Bromo-2-nitrobiphenyl in Reaction Mixtures: A Comparative Analysis of HPLC, GC-MS, and qNMR

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical development and synthetic chemistry, the precise monitoring of reaction progress is not merely a procedural step but the cornerstone of process optimization, yield maximization, and impurity control. 4-Bromo-2-nitrobiphenyl is a pivotal intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and materials for organic electronics.[1] Its accurate quantification within a complex reaction matrix is critical for determining reaction kinetics, endpoint, and overall process efficiency.

This guide provides an in-depth comparison of three premier analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Moving beyond a simple listing of protocols, we will explore the fundamental principles, the rationale behind experimental design, and the inherent strengths and limitations of each method, empowering you to make the most informed decision for your specific application.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Robust Quantification

HPLC is often the primary choice for routine analysis in drug development due to its robustness, precision, and wide applicability. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2]

The Principle of Causality in HPLC Method Development

For a moderately polar molecule like this compound, reversed-phase (RP) HPLC is the logical choice. In RP-HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a more polar solvent mixture, usually water and a miscible organic solvent like acetonitrile or methanol. The separation mechanism is driven by hydrophobic interactions; less polar compounds (like our analyte) interact more strongly with the stationary phase and thus elute later than more polar impurities or reagents.

UV-Vis detection is ideal because the biphenyl system contains chromophores that strongly absorb UV light, providing a sensitive and linear response over a wide concentration range.

Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Dilute with Mobile Phase A->B C 3. Filter through 0.45 µm Syringe Filter B->C D 4. Inject onto C18 HPLC Column C->D E 5. Elute with Gradient Mobile Phase D->E F 6. Detect by UV-Vis (e.g., 254 nm) E->F G 7. Integrate Peak Area F->G H 8. Quantify against Calibration Curve G->H

Caption: A typical workflow for quantifying this compound using HPLC.

Self-Validating Experimental Protocol: HPLC-UV

This protocol is designed to be self-validating, meaning its performance is verified through specificity, linearity, accuracy, and precision checks as mandated by ICH guidelines.[3]

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of pure this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Perform serial dilutions of the stock solution to prepare a set of calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Preparation of Reaction Mixture Sample:

    • At a specified time point, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of the mobile phase. This step is critical to halt the reaction and ensure the sample composition is representative of the time point.

    • Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove particulate matter that could damage the HPLC system.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The long column length and small particle size ensure high resolution, which is crucial for separating the analyte from closely related impurities.

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient Elution: A gradient is employed to ensure that both polar and nonpolar components of the reaction mixture are eluted efficiently, providing a clean baseline and sharp peak for the analyte.

      • 0-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 50% B

      • 18-25 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve's linearity (R² > 0.999) validates the method's accuracy over the desired range.

    • Inject the prepared reaction sample.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Specificity

GC-MS is a powerful alternative, particularly when high sensitivity is required or when dealing with complex mixtures where definitive peak identification is necessary. The technique is best suited for analytes that are volatile and thermally stable.[2] With a boiling point well over 300°C, this compound requires high temperatures but is generally amenable to GC analysis.

The Principle of Causality in GC-MS Method Development

In GC, separation occurs as the vaporized sample is carried by an inert gas through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A nonpolar column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5ms), is an excellent starting point, as it separates compounds primarily by their boiling points.

The mass spectrometer serves as the detector. As components elute from the GC column, they are ionized (typically by electron impact, EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z). This provides a unique "fingerprint" for the molecule, ensuring unparalleled specificity. For quantification, Selected Ion Monitoring (SIM) mode is often used, where the MS only detects a few characteristic ions of the analyte, dramatically increasing the signal-to-noise ratio.

Workflow for GC-MS Quantification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Liquid-Liquid Extraction A->B C 3. Add Internal Standard B->C D 4. Inject into GC Inlet C->D E 5. Separate on Capillary Column D->E F 6. Ionize (EI) and Detect by MS (SIM) E->F G 7. Integrate Ion Chromatograms F->G H 8. Calculate Concentration Ratio to Internal Std. G->H

Caption: A standard workflow for quantifying this compound using GC-MS.

Self-Validating Experimental Protocol: GC-MS
  • Preparation of Internal Standard (IS) and Calibration Standards:

    • Choose an internal standard that is not present in the reaction mixture and has similar chemical properties but a different retention time (e.g., 4,4'-dibromobiphenyl). Prepare a stock solution of the IS (e.g., 100 µg/mL) in a suitable solvent like ethyl acetate.

    • Prepare a series of calibration standards containing a fixed concentration of the IS and varying concentrations of the this compound reference standard.

  • Preparation of Reaction Mixture Sample:

    • Withdraw an aliquot (e.g., 100 µL) of the reaction mixture and quench in a vial containing 1 mL of water.

    • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing thoroughly, and allowing the layers to separate. The organic analyte will partition into the ethyl acetate layer, leaving behind inorganic salts and highly polar reagents.

    • Carefully transfer the top organic layer to a clean vial.

    • Add a precise volume of the internal standard stock solution.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C. This temperature must be high enough to ensure complete vaporization without causing thermal degradation.

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 1 min.

      • Ramp: 20 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 277, 279 for the molecular ion; 152 for the biphenyl fragment) and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • For the reaction sample, calculate the same peak area ratio and use the calibration curve to determine the concentration of this compound.

Quantitative NMR (qNMR) Spectroscopy: The Absolute and Non-Destructive Method

NMR spectroscopy is an inherently quantitative technique because, under proper experimental conditions, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][5] This unique property allows for the determination of concentration without the need for an identical analyte standard for calibration, a significant advantage in many research contexts.[6]

The Principle of Causality in qNMR Method Development

The core principle of qNMR is the comparison of the integral of a specific, well-resolved resonance of the analyte with that of a known amount of a certified internal standard. The choice of internal standard is critical: it must be stable, of high purity, soluble in the same deuterated solvent as the sample, and possess a simple spectrum with resonances that do not overlap with any signals from the reaction mixture. Dimethyl sulfone or 1,3,5-trimethoxybenzene are common choices.

Crucially, for the direct proportionality of integrals to hold true, the nuclear spins must be allowed to fully relax back to thermal equilibrium between successive pulses. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T1) of any nucleus being quantified (both analyte and standard). Failure to do so is the most common source of error in qNMR.

Workflow for qNMR Quantification

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Accurately Weigh Internal Standard B 2. Add Reaction Mixture Aliquot A->B C 3. Dissolve in Deuterated Solvent B->C D 4. Acquire Spectrum with Long D1 C->D E 5. Optimize Phasing and Baseline D->E F 6. Integrate Analyte and Standard Peaks E->F G 7. Calculate Molar Concentration F->G

Caption: A streamlined workflow for quantifying this compound using qNMR.

Self-Validating Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh a precise amount (e.g., 5.0 mg) of a suitable internal standard (e.g., dimethyl sulfone) into an NMR tube.

    • Add a precise aliquot (e.g., 100 µL) of the reaction mixture to the NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that dissolves all components and has minimal signal overlap.

    • Ensure the contents are thoroughly mixed.

  • NMR Acquisition Parameters:

    • Instrument: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

    • Pulse Angle: 30-90°. A 90° pulse gives the best signal but requires a longer relaxation delay.

    • Relaxation Delay (D1): ≥ 30 seconds. This is a conservative value; ideally, the T1 of the slowest-relaxing proton (often a quaternary-attached aromatic proton) should be measured and D1 set to >5x T1. This long delay is paramount for accuracy.

    • Acquisition Time (AQ): ~2-3 seconds.

    • Number of Scans (NS): 8-16 scans, sufficient to achieve a good signal-to-noise ratio (>250:1) for the peaks being integrated.

  • Data Processing and Analysis:

    • Apply Fourier transform, and carefully phase and baseline correct the spectrum.

    • Identify a well-resolved proton signal for this compound and a signal for the internal standard.

    • Integrate both peaks accurately.

    • Calculate the concentration of the analyte using the following formula:

      Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWstd / MWanalyte) * (mstd / manalyte) * Puritystd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • C = Concentration

Comparative Performance Analysis

The choice of technique depends heavily on the specific analytical challenge at hand. The following table summarizes the key performance characteristics to guide your decision.

ParameterHPLC-UVGC-MSqNMR
Sensitivity Good (µg/mL to ng/mL)Excellent (ng/mL to pg/mL)Moderate (mg/mL to high µg/mL)
Selectivity Good (relies on chromatographic separation)Excellent (separation + mass fragmentation)Moderate (can be limited by signal overlap)
Precision/Accuracy ExcellentExcellent (with internal standard)Excellent (with proper parameters)
Throughput Moderate (~25 min/sample)Moderate (~20 min/sample)Low (long D1 delay increases time)
Sample Prep Simple (dilute and shoot)More complex (extraction often needed)Very simple (weigh, dissolve, run)
Cost/Availability Widely availableWidely availableLess common than chromatography
Key Advantage Robustness and reliability for routine assays.Definitive identification and trace analysis.Absolute quantification without analyte standard.

Conclusion and Recommendations

The quantification of this compound in a reaction mixture can be accomplished with high fidelity using HPLC, GC-MS, or qNMR. There is no single "best" method; the optimal choice is dictated by the specific requirements of the project.

  • For routine process monitoring and quality control in a development or manufacturing environment, HPLC-UV is the undisputed workhorse. Its robustness, ease of use, and excellent precision make it ideal for generating reliable data on reaction progress and final product purity.

  • When identifying and quantifying trace-level impurities or confirming the identity of byproducts, GC-MS is the superior choice. Its combination of chromatographic separation and mass spectrometric detection provides the sensitivity and specificity needed for these demanding applications.

  • In an early-stage research environment, where pure analyte standards may not be available or when a rapid, non-destructive analysis is needed, qNMR offers a powerful solution. It provides absolute quantification with minimal sample preparation, making it an invaluable tool for rapid reaction screening and yield determination.

By understanding the fundamental principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy, ensuring data integrity and accelerating the development lifecycle.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (n.d.). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. [Link]

  • Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of natural products, 70(3), 589-595. [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • University of Illinois Urbana-Champaign. (2017). Quantitative NMR Spectroscopy. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for 4-Bromo-2-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-Bromo-2-nitrobiphenyl

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with unique electronic properties. The purity of this intermediate is paramount, as even trace-level impurities can significantly impact the yield, safety, and efficacy of the final product.[1][2] Consequently, robust and validated analytical methods are crucial for its accurate quantification and impurity profiling, ensuring compliance with stringent regulatory standards.[3][4][5]

This guide provides a comprehensive comparison of proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound. While specific validated methods for this exact molecule are not extensively published, the methodologies presented herein are grounded in established analytical principles and adapted from validated methods for structurally analogous halogenated nitroaromatic compounds.[6][7][8][9]

Methodology Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound hinges on the specific analytical objective, such as routine quality control, impurity identification, or trace-level quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of organic molecules, including those that may be thermally labile.[3][10]

Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and thermally stable compounds, offering high resolution and definitive identification through mass spectral data.[9][11]

Comparative Overview
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Best Suited For Routine purity analysis, quantification of known impurities, and analysis of thermally sensitive compounds.Identification of unknown impurities, trace-level analysis, and analysis of volatile compounds.
Strengths Robust, reproducible, and suitable for a wide range of compounds.[3][12]High sensitivity, high specificity, and provides structural information for identification.[11][13]
Limitations Lower resolution compared to capillary GC, and co-elution can be a challenge for complex mixtures.Requires the analyte to be volatile and thermally stable; derivatization may be necessary for some compounds.

Proposed Analytical Protocols and Validation Strategies

The following sections detail the proposed experimental protocols for HPLC and GC-MS analysis of this compound, along with a self-validating framework based on the International Council for Harmonisation (ICH) guidelines.[11][14]

High-Performance Liquid Chromatography (HPLC) with UV Detection

The inherent polarity of the nitro and bromo groups on the biphenyl structure makes HPLC a suitable technique for the analysis of this compound. A reversed-phase method is proposed, leveraging a non-polar stationary phase and a polar mobile phase.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Acetonitrile A->B C Dilute to Working Concentration B->C E Inject Sample C->E D HPLC System F Isocratic Elution D->F E->D G UV Detection F->G H Chromatogram Generation G->H I Peak Integration & Quantification H->I

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed HPLC Protocol
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent retention for non-polar to moderately polar compounds like this compound.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)An isocratic mobile phase offers simplicity and robustness for routine analysis. The ratio can be optimized to achieve a suitable retention time and separation from impurities.[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Detection UV at 254 nmThe aromatic rings and nitro group in the analyte are expected to have strong UV absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume to ensure sharp peaks without overloading the column.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
HPLC Method Validation Parameters
ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities and excipients.
Linearity R² ≥ 0.999 over a concentration range of, for example, 1-100 µg/mL.
Accuracy Recovery of 98-102% for spiked samples at three concentration levels.
Precision (RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should remain unaffected by small, deliberate variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

Gas Chromatography-Mass Spectrometry (GC-MS)

For a more comprehensive impurity profile and definitive identification of unknown components, GC-MS is the method of choice. The volatility of this compound makes it amenable to GC analysis.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Dichloromethane A->B C Dilute to ~1 mg/mL B->C E Inject Sample C->E D GC-MS System F Temperature Programming D->F E->D G Mass Spectrometry Detection (EI) F->G H Total Ion Chromatogram (TIC) G->H I Mass Spectrum Analysis & Library Search H->I

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol
ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)A low-polarity column is suitable for the separation of a wide range of semi-volatile organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Injector Temp. 280 °CEnsures complete volatilization of the analyte without thermal degradation.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.[10]
MS Source Temp. 230 °CStandard temperature for an electron ionization (EI) source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range 50-400 m/zA suitable mass range to capture the molecular ion and key fragments of this compound and potential impurities.
GC-MS Method Validation Parameters
ParameterAcceptance Criteria
Specificity The mass spectrum of the analyte peak should be unique and match a reference standard.
Linearity R² ≥ 0.995 over a relevant concentration range for quantification.
Accuracy Recovery of 95-105% for spiked samples.
Precision (RSD) Repeatability (Intra-day): ≤ 5.0%; Intermediate Precision (Inter-day): ≤ 5.0%.
LOD & LOQ Determined by serial dilution and signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Robustness The method should be evaluated for variations in oven temperature ramp rate (±1 °C/min) and carrier gas flow rate (±0.1 mL/min).

Conclusion

The selection of an appropriate analytical method for this compound is critical for ensuring product quality and regulatory compliance. The proposed HPLC-UV method offers a robust and reliable approach for routine quality control and quantification. For more in-depth impurity profiling and the identification of unknown components, the high sensitivity and specificity of GC-MS make it the superior choice.[16] Both methods, when properly validated according to ICH guidelines, can provide the necessary data to support drug development and manufacturing processes.[3]

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
  • Barek, J., et al. (n.d.). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. ResearchGate. Retrieved from [Link]

  • Beg, S., et al. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • LCGC International. (2020). Nitrosamine Determination Using GC–PCI-QTOF-MS. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2024). Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring. PMC - NIH. Retrieved from [Link]

  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-3-nitrobiphenyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • EPA. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • PubMed. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Retrieved from [Link]

  • MDPI. (n.d.). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Retrieved from [Link]

  • NIH. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl). Retrieved from [Link]

  • Taylor & Francis Online. (2008). Gas chromatographie‐mass spectrometric characterization of bacterial metabolites of 4‐nitrobiphenyl formed in gram negative strain B‐206. Retrieved from [Link]

  • ResearchGate. (n.d.). 4,4′-Dibromo-2-nitrobiphenyl. Retrieved from [Link]

  • Zenodo. (n.d.). Impurity profiling and drug characterization. Retrieved from [Link]

  • NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • BioPharm International. (2004). Validating Analytical Methods for Biopharmaceuticals, Part 2. Retrieved from [Link]

  • MIT International Journal of Pharmaceutical Sciences. (2017). Recent trends in impurity profiling of pharmaceutical products. Retrieved from [Link]

  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Comparative Study: Catalyst Efficacy in the Suzuki-Miyaura Coupling of 4-Bromo-2-nitrobiphenyl

[1]

Executive Summary: The Activated Substrate Paradox

This compound presents a unique reactivity profile in palladium-catalyzed cross-coupling. Structurally, the bromine atom at the C4 position is electronically activated by the electron-withdrawing nitro group (

oxidative addition
  • Homocoupling Competition: The highly activated C-Br bond can lead to rapid oxidative addition, increasing the concentration of organopalladium species that may undergo homocoupling if the transmetallation step is slow.

  • Nitro Group Interference: Under harsh conditions or with specific ligand systems, the nitro group can poison the catalyst or undergo partial reduction, necessitating chemically robust catalyst systems.

This guide compares three distinct catalyst generations, evaluating their performance based on Yield , Turnover Frequency (TOF) , and Process Robustness .

Substrate Analysis & Reactivity Profile

FeaturePropertyImpact on Catalysis
Electrophile Aryl Bromide (C4)Good leaving group; bond strength lowered by electron-deficient ring.
Electronic Effect

(C2, meta to Br)
Strong -I (Inductive) effect withdraws electron density, accelerating Oxidative Addition.
Steric Environment C4 PositionUnencumbered . Flanked by protons at C3/C5. Allows easy approach for bulky ligands.
Solubility Biphenyl CoreHigh lipophilicity; requires non-polar/polar aprotic solvent mixtures (e.g., Toluene/Water, DMF).

Catalyst Performance Matrix

The following comparison synthesizes experimental data for electron-deficient aryl bromides analogous to this compound.

Option A: The Standard – Pd(PPh3)4[2][3][4]
  • Type: Homogeneous Pd(0)

  • Ligand: Triphenylphosphine (Monodentate)

  • Performance: High Yield (90-95%)

  • Verdict: The "Go-To" for laboratory scale.

  • Mechanism: The electron-poor nature of the substrate compensates for the moderate activity of the phosphine ligand. The reaction proceeds rapidly at 80°C.

  • Drawback: Air sensitivity requires strict inert atmosphere (Schlenk line/Glovebox). High catalyst loading (3-5 mol%) often required to offset thermal decomposition.

Option B: The Robust Workhorse – Pd(dppf)Cl2
  • Type: Pd(II) Pre-catalyst[1]

  • Ligand: dppf (Bidentate, Ferrocene backbone)

  • Performance: Excellent Yield (92-98%)

  • Verdict: Best for Scale-Up and Process Safety .

  • Mechanism: The large bite angle of the bidentate ligand stabilizes the Pd center, preventing "palladium black" precipitation. It is air-stable, making handling easier.

  • Advantage: Extremely resistant to deactivation by the nitro group.

Option C: The High-Turnover Specialist – Pd(OAc)2 + SPhos
  • Type: In-situ generated Buchwald G2/G3

  • Ligand: SPhos (Biaryl dialkylphosphine)

  • Performance: Quantitative (>98%) at low loading.

  • Verdict: Use for Difficult Coupling Partners (e.g., sterically hindered boronic acids).

  • Mechanism: SPhos creates an electron-rich Pd center that facilitates oxidative addition even at room temperature, while its bulk promotes reductive elimination.

  • Efficiency: Can operate at <0.1 mol% Pd, reducing metal scavenging costs in pharma applications.

Comparative Data Summary

ParameterPd(PPh3)4 Pd(dppf)Cl2 Pd(OAc)2 / SPhos
Yield 90 - 95%92 - 98%> 98%
Reaction Time 4 - 12 Hours2 - 6 Hours0.5 - 2 Hours
Temperature 80°C - 100°C60°C - 80°C25°C - 60°C
Air Stability Poor (Glovebox rec.)Excellent (Benchtop)Moderate (Ligand sensitive)
Cost Efficiency Low (High loading)MediumHigh (Low loading)
Side Reactions Homocoupling (minor)MinimalMinimal

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the catalytic cycle, highlighting the acceleration of the oxidative addition step by the nitro group.

SuzukiMechanismcluster_effectElectronic EffectPd0Active CatalystPd(0)L2OxAddOxidative Addition(Accelerated by NO2)Pd0->OxAdd + SubstrateSubstrateSubstrate:This compoundSubstrate->OxAddComplex1Pd(II)-Ar-BrIntermediateOxAdd->Complex1TransMetTransmetallation(Rate Limiting if Steric)Complex1->TransMetBoronicBoronic Acid+ Base (OH-)Boronic->TransMet ActivationComplex2Pd(II)-Ar-Ar'IntermediateTransMet->Complex2RedElimReductive Elimination(Product Release)Complex2->RedElimRedElim->Pd0 RegenerationProductProduct:Functionalized TerphenylRedElim->Product

Caption: Catalytic cycle for this compound. The electron-withdrawing NO2 group significantly lowers the activation energy for the Oxidative Addition step.

Recommended Experimental Protocol

This protocol uses Pd(dppf)Cl2 due to its superior balance of robustness and ease of handling, minimizing the risk of debromination or catalyst deactivation.

Materials:
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2] · DCM (2 - 3 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: Toluene / Ethanol (4:1 ratio) or 1,4-Dioxane.

Step-by-Step Workflow:
  • Charge: In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), Arylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.03 eq).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed Toluene/Ethanol mixture via syringe.

  • Base: Add the aqueous K2CO3 solution.

  • Reaction: Heat the mixture to 80°C with vigorous stirring.

    • Checkpoint: Monitor by TLC or HPLC after 2 hours. The activated bromide usually consumes rapidly.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water/brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Diagram

WorkflowStartStart:Weigh ReagentsPurgeInert Atmosphere(N2/Ar Purge)Start->PurgeAddSolvAdd Solvent &Base (aq)Purge->AddSolvHeatHeat to 80°C(2-6 Hours)AddSolv->HeatMonitorMonitor (TLC/HPLC)Check for SMHeat->MonitorMonitor->HeatIncompleteWorkupExtraction &PurificationMonitor->WorkupComplete

Caption: Operational workflow for the Pd(dppf)Cl2 mediated coupling.

References

  • General Suzuki Coupling of Nitro-Aryl Bromides

    • Title: Comparative kinetic study of the Suzuki reaction involving 4-bromo-nitrobenzene.
    • Source: ResearchG
    • Context: Confirms high TOF for nitro-substituted bromides using Pd c
  • Synthesis of this compound

    • Title: Synthesis and spectral properties of functionalized oligoarylenes containing a nitro group.
    • Source: Arkivoc, 2012.[3]

    • Context: Describes the synthesis of the specific substr
  • Catalyst Comparison (Pd-dppf vs Tetrakis)

    • Title: Which one is more efficient catalyst for the Negishi/Suzuki coupling out of Pd(PPh3)4 or PdCl2(dppf)?
    • Source: ResearchGate Discussions / Experimental D
    • Context: Validates Pd(dppf)
  • Debromination Side Reactions

    • Title: Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
    • Source: BenchChem Technical Guide.
    • Context: Highlights the risk of debromination in biphenyl systems and the need for controlled temper

Kinetic Profiling of 4-Bromo-2-nitrobiphenyl: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-nitrobiphenyl (CAS: 66496-99-9) represents a critical intermediate in the synthesis of functionalized carbazoles and biphenyl-based optoelectronic materials. Its unique reactivity profile stems from the interplay between the electron-withdrawing ortho-nitro group and the labile bromine handle.

This guide provides a technical comparison of this compound against common halogenated alternatives (Chloro-, Iodo-, and Fluoro- analogs) in two primary reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (


) . We provide experimental protocols for kinetic benchmarking to assist drug development and materials science professionals in optimizing synthetic routes.

Mechanistic Landscape & Structural Analysis

The reactivity of this compound is governed by two competing structural factors:

  • Electronic Activation: The

    
     group at the ortho position exerts a strong inductive ($ -I 
    
    
    
    -M $) electron-withdrawing effect. This lowers the electron density of the arene ring, activating the C-Br bond for oxidative addition (in Pd-catalysis) and nucleophilic attack (in
    
    
    ).
  • Steric Torsion: Crystallographic studies of analogous ortho-nitrobiphenyls reveal a significant dihedral twist (

    
    ) between the phenyl rings due to steric repulsion between the nitro group and the ortho-hydrogens of the adjacent ring. This prevents planarization, isolating the electronic effects largely to the brominated ring.
    
Reaction Pathway Visualization

The following diagram outlines the divergent utility of this substrate, comparing its role as an electrophile in coupling versus a substrate for amination.

ReactionPathways Start This compound (Substrate) Pd_Complex Oxidative Addition (Pd0 -> PdII) Start->Pd_Complex Pd(PPh3)4 Fast Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer R-NH2 Slow (vs F-analog) Reduction Nitro Reduction (Fe/HCl or H2/Pd) Start->Reduction Chemoselective Suzuki_Prod Biaryl Derivative (C-C Bond Formation) Pd_Complex->Suzuki_Prod Ar-B(OH)2 Base Amination_Prod Nitrobiphenylamine (C-N Bond Formation) Meisenheimer->Amination_Prod -Br- Cyclization Carbazole Formation (Intramolecular) Reduction->Cyclization Cadogan/Buchwald

Caption: Divergent reaction pathways for this compound showing activation modes for C-C and C-N bond formation.

Comparative Reactivity Guide

Performance in Pd-Catalyzed Suzuki-Miyaura Coupling

In cross-coupling reactions, the rate-determining step (RDS) for aryl bromides is typically oxidative addition . The electron-deficient nature of this compound makes it a superior electrophile compared to non-nitrated biphenyls.

Comparison with Alternatives:

Alternative SubstrateReactivity (Relative

)
Mechanistic InsightRecommendation
This compound High (Baseline) Nitro group lowers LUMO energy, facilitating Pd(0) insertion.Preferred for rapid library synthesis.
4-Chloro-2-nitrobiphenylLow (< 0.1x)C-Cl bond is too strong; requires specialized ligands (e.g., Buchwald biaryl phosphines).Use only if cost is the primary constraint.
4-Iodo-2-nitrobiphenylVery High (> 10x)Weak C-I bond leads to fastest rates but suffers from dehalogenation side reactions.Use for sterically hindered partners only.
4-Bromobiphenyl (No

)
Moderate (0.4x)Lacks electronic activation; requires higher temperatures (

C).
Use if nitro group is chemically incompatible.
Performance in Nucleophilic Aromatic Substitution ( )

While the nitro group activates the ring, the bromine atom is a mediocre leaving group for


 compared to fluorine.

Comparison with Alternatives:

Alternative SubstrateLeaving Group Ability

Efficiency
Experimental Note
This compound Moderate Slow to Moderate Requires polar aprotic solvent (DMSO/DMF) and heat (

C).
4-Fluoro-2-nitrobiphenylExcellentFastSuperior alternative for amination; F is the best leaving group for

.
4-Chloro-2-nitrobiphenylGoodModerateSimilar rate to Bromo-analog; often preferred due to lower MW and cost.

Experimental Protocols for Kinetic Studies

To validate the reactivity of this compound in your specific application, use the following self-validating protocols.

Protocol A: Kinetic Monitoring of Suzuki Coupling (HPLC Method)

Objective: Determine the pseudo-first-order rate constant (


) for the coupling with phenylboronic acid.

Reagents:

  • Substrate: this compound (1.0 equiv, 0.5 M)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (1 mol%)[1]
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

  • Internal Standard: Naphthalene (inert, distinct HPLC retention time)

Workflow:

  • Preparation: Dissolve substrate, boronic acid, and internal standard in degassed toluene.

  • Initiation: Add catalyst and aqueous base solution simultaneously at

    
    . Heat to 
    
    
    
    C.
  • Sampling: Withdraw 50

    
    L aliquots at 5-minute intervals (0, 5, 10, 15, 30, 60 min).
    
  • Quenching: Immediately dispense aliquot into a vial containing 0.5 mL cold Ethyl Acetate/0.1% HCl (stops reaction and partitions Pd).

  • Analysis: Analyze organic phase via HPLC (C18 column, MeCN/H2O gradient).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Protocol B: Amination Kinetics (UV-Vis Method)

Objective: Compare the reactivity of the Bromo- vs. Fluoro- analog with a secondary amine (e.g., Piperidine).

Principle: The reaction produces a colored nitrobiphenylamine product (often yellow/orange,


 nm) distinct from the starting material.

Workflow Visualization:

KineticWorkflow Setup Prepare Stock Solutions (Substrate in DMSO, Amine in DMSO) Mix Rapid Mixing in Cuvette (Pseudo-1st Order: [Amine] >> [Substrate]) Setup->Mix Measure Monitor Absorbance (at Lambda_max of Product) Mix->Measure Data Data Acquisition (Abs vs. Time) Measure->Data Calc Calculate k_obs (Non-linear regression to A_t = A_inf - (A_inf - A_0)e^-kt) Data->Calc

Caption: UV-Vis kinetic workflow for monitoring


 reaction progress.

Steps:

  • Prepare a 10 mM stock of this compound in DMSO.

  • Prepare a 1.0 M stock of Piperidine (excess reagent).

  • In a quartz cuvette, mix 30

    
    L substrate stock with 2.97 mL DMSO.
    
  • Add 30

    
    L Piperidine stock (Start reaction).
    
  • Monitor absorbance at 400 nm continuously for 60 minutes at

    
    C.
    
  • Validation: Repeat with 4-Fluoro-2-nitrobiphenyl. The Fluoro-analog should reach completion significantly faster (steeper initial slope), validating the leaving group effect.

References

  • Synthesis and Structural Analysis: Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012). 4,4′-Dibromo-2-nitrobiphenyl. Acta Crystallographica Section E. Context: Provides crystallographic data confirming the twisted conformation of brominated 2-nitrobiphenyls.

  • General ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Kinetics: 
    Ayed, T. B., Amri, H., & Bey, M. B. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes. Journal of Organic Chemistry.
    
    Context: Establishes the kinetic hierarchy of leaving groups and the catalytic effect of amines in nitro-activated systems.
    
  • Suzuki Coupling Methodology: Negishi, E., Takahashi, T., & King, A. O. (1988). Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling. Organic Syntheses. Context: Foundational protocol for coupling nitro-substituted aryl bromides.

  • Reaction Mechanism Verification: Neumann, C. N., & Ritter, T. (2015). Concerted nucleophilic aromatic substitutions. Nature. Context: Modern mechanistic insights into

    
     reactions relevant to activated halides.
    

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Bromo-2-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Bromo-2-nitrobiphenyl. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.

Hazard Analysis: The 'Why' Behind the Protocol

Understanding the inherent risks of this compound is the foundation of safe handling. While specific toxicological data for this exact compound is limited, its structural analogues provide a clear and authoritative basis for hazard assessment. The compound belongs to the nitrobiphenyl class, which is known for significant toxicity.

Based on data from closely related compounds such as 4-Nitrobiphenyl, 1-Bromo-4-nitrobenzene, and 4-Bromo-2-nitroaniline, we can anticipate a similar hazard profile. Acute exposure in humans to related compounds can cause irritation to the eyes, mucous membranes, and respiratory tract, along with systemic effects like headaches and nausea[1]. Chronic exposure may lead to damage to the nervous system, liver, and kidneys[1]. Furthermore, some nitrobiphenyls are considered potential carcinogens[2][3].

Table 1: Summary of Anticipated Hazards

Hazard ClassificationDescriptionPotential EffectsAuthoritative Source (Analogous Compounds)
Acute Toxicity (Oral, Dermal, Inhalation) Category 4Harmful if swallowed, in contact with skin, or if inhaled.[4][5]Thermo Fisher Scientific, Alfa Aesar
Skin Corrosion/Irritation Category 2Causes skin irritation upon direct contact.[4][5]Thermo Fisher Scientific, Alfa Aesar
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[4][5]Thermo Fisher Scientific, Alfa Aesar
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[4][5]Thermo Fisher Scientific, Alfa Aesar
Specific Target Organ Toxicity (Repeated Exposure) Category 2May cause damage to organs through prolonged or repeated exposure.[4][6]Alfa Aesar, Carl ROTH
Carcinogenicity SuspectedLimited evidence of carcinogenicity in animal studies for related compounds.[2][3]Cole-Parmer, NJ Department of Health
Physical Hazard Combustible DustAs a finely divided organic powder, it may form explosive dust-air mixtures.S D Fine-Chem Limited

The Hierarchy of Controls: Engineering and Administrative Safeguards

Personal Protective Equipment (PPE) is the final line of defense. Before any task is initiated, robust engineering and administrative controls must be in place. The causality is simple: preventing exposure is always superior to protecting against it.

  • Engineering Controls :

    • Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[2][4] This is non-negotiable and serves to control respiratory exposure.

    • Ventilation : The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[7]

    • Emergency Equipment : An eyewash station and a safety shower must be readily accessible and tested regularly.[2][4]

  • Administrative Controls :

    • Restricted Access : Clearly designate the work area where this compound is handled and restrict access to trained personnel only.

    • Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving this chemical.

    • Training : Ensure all personnel are thoroughly trained on the hazards, handling procedures, emergency protocols, and proper disposal of this compound.

Core PPE Requirements: A Detailed Protocol

The selection of PPE is dictated by the specific task and the associated risk of exposure (e.g., splash, aerosolization, or incidental contact).

3.1. Eye and Face Protection The eyes are highly susceptible to damage from chemical splashes and airborne particles.

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields for any work in the laboratory where the chemical is present.

  • Required for Active Handling : Chemical splash goggles are mandatory when weighing the solid, making solutions, or performing reactions.[8] They form a seal around the eyes, offering superior protection against splashes and dust.[8]

  • Recommended for High-Risk Tasks : For larger-scale operations (>10g) or procedures with a significant splash potential, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[8]

3.2. Hand Protection Dermal contact is a primary route of exposure.[4][5] Glove selection is therefore critical.

  • Glove Type : Nitrile gloves are a suitable choice for providing splash resistance and protection against incidental contact.[9] Always inspect gloves for any signs of degradation or punctures before use.[4]

  • Double Gloving : It is best practice to wear two pairs of nitrile gloves. This provides a significant safety margin; if the outer glove is contaminated, it can be removed without exposing the skin.

  • Glove Replacement : Gloves must be replaced immediately if they become contaminated. For prolonged tasks, a regular replacement schedule (e.g., every 1-2 hours) should be established to prevent breakthrough.[10] Never wear contaminated gloves outside of the immediate work area.[10]

3.3. Skin and Body Protection Protecting the skin from contamination is essential.

  • Laboratory Coat : A flame-resistant lab coat with a fully buttoned front and tight-fitting cuffs is the minimum requirement.

  • Chemical-Resistant Apron : When handling solutions or performing tasks with a high splash risk, a chemical-resistant apron worn over the lab coat is required.[2]

  • Coveralls : For large-scale work or in the event of a significant spill, disposable chemical-resistant coveralls (e.g., Tyvek®) are necessary to provide full-body protection.[11] Footwear must be closed-toe, and chemically resistant boot covers should be used with coveralls.

3.4. Respiratory Protection While engineering controls are the primary method for respiratory protection, supplementary PPE may be required.

  • Standard Operations : When all work is conducted within a certified chemical fume hood, additional respiratory protection is typically not required.

  • Maintenance or Spill Scenarios : If a situation arises where the fume hood is not functioning, or during a large spill clean-up outside of containment, a NIOSH-approved respirator is mandatory. A full-face respirator with combination organic vapor/P100 cartridges offers both respiratory and eye protection.[11]

Table 2: Task-Based PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inventory Safety GlassesSingle Pair Nitrile GlovesLab CoatNot Required
Weighing Solid (<1g) Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatNot Required (in Fume Hood)
Solution Preparation Chemical Splash GogglesDouble Pair Nitrile GlovesLab Coat & Chemical ApronNot Required (in Fume Hood)
Reaction/Experiment Chemical Splash GogglesDouble Pair Nitrile GlovesLab Coat & Chemical ApronNot Required (in Fume Hood)
Large-Scale Work (>10g) Face Shield & GogglesDouble Pair Nitrile GlovesChemical-Resistant CoverallsNot Required (in Fume Hood)
Spill Clean-Up Full-Face RespiratorHeavy-Duty Nitrile/Butyl GlovesChemical-Resistant CoverallsRequired (Full-Face Respirator)

Procedural Guidance: From Operation to Emergency

4.1. Standard Handling Protocol

  • Preparation : Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Weighing : Weigh the solid compound directly into a tared container inside the fume hood. Use a spatula to transfer material and avoid generating dust. Close the primary container immediately after dispensing.

  • Transfer : When adding the solid to a solvent or reaction vessel, do so slowly and carefully to prevent splashing.

  • Decontamination : After handling, wipe down the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the wipes as hazardous waste.

  • Doffing PPE : Remove PPE in the correct order (gloves first, then apron/coverall, then goggles/face shield) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[5]

4.2. Emergency Protocols

PPE Selection Workflow for Unforeseen Events

The following diagram outlines the decision-making process for selecting appropriate PPE during a non-routine event, such as a spill.

start Spill or Exposure Event Occurs assess_spill Assess Spill Size & Location start->assess_spill is_in_hood Is the spill fully contained in the fume hood? assess_spill->is_in_hood small_spill Small Spill (<5g or <50mL) is_in_hood->small_spill Yes large_spill Large Spill (>5g or >50mL) or outside hood is_in_hood->large_spill No ppe_small Don Full Handling PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat & Apron small_spill->ppe_small ppe_large Don Emergency PPE: - Chemical Coveralls - Heavy-Duty Gloves - Full-Face Respirator - Boot Covers large_spill->ppe_large cleanup Follow Spill Clean-up Protocol ppe_small->cleanup ppe_large->cleanup

Caption: PPE selection workflow for spill response.

  • In Case of Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • In Case of Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • In Case of Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and future exposure.

5.1. Decontamination

  • Equipment : Reusable equipment such as glassware must be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse must be collected as hazardous waste.

  • Work Surfaces : At the end of each procedure, the work surface inside the fume hood should be wiped down with a cloth dampened with a decontaminating solvent.

5.2. Disposal Protocol

  • Waste Segregation : All materials contaminated with this compound are considered hazardous waste. This includes excess reagent, reaction mixtures, contaminated gloves, wipes, and disposable labware.

  • Waste Containers : Use designated, sealed, and clearly labeled hazardous waste containers. For solid waste, use a polyethylene-lined drum or container. For liquid waste, use a compatible, sealed container.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Final Disposal : The sealed waste containers must be disposed of through your institution's licensed hazardous waste management provider.[3] Do not pour any waste down the drain or mix it with general refuse.[7]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work environment.

References

  • Alfa Aesar. (2014, November 10). Safety Data Sheet: 1-Bromo-4-nitrobenzene. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]

  • S D Fine-Chem Limited. (n.d.). GHS Safety Data Sheet: 4-bromo-2-fluorobiphenyl. [Link]

  • ResearchGate. (2025, August 10). The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobiphenyl, 98%. [Link]

  • Environmental Protection Agency (EPA). (n.d.). 4-Nitrobiphenyl. [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: 4-Nitrobiphenyl. [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • ResearchGate. (2025, August 9). Study of the Toxicity of 1-Bromo-3-Chloro-5,5-Dimethylhydantoin to Zebrafish. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • PubMed. (2013, July 15). Genotoxicity of 2-bromo-3'-chloropropiophenone. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

Sources

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